rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
Description
BenchChem offers high-quality rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYBOXFQXWQIF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662017 | |
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189419-89-3 | |
| Record name | 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Application in Bioanalytical and Drug Metabolism Studies
Abstract
This technical guide provides an in-depth exploration of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a critical stable isotope-labeled internal standard used in the quantitative bioanalysis of tolterodine and its metabolites. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's chemical properties, rationale for its use, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By synthesizing principles of drug metabolism, analytical chemistry, and regulatory guidelines, this guide serves as an authoritative resource for the robust quantification of tolterodine in complex biological matrices, ensuring data integrity in pharmacokinetic and drug metabolism studies.
Introduction: The Analytical Imperative in Tolterodine Research
Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] Following oral administration, tolterodine undergoes extensive hepatic metabolism, primarily through two pathways. The major pathway involves oxidation of the 5-methyl group by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of 5-hydroxymethyl tolterodine.[2][3] This metabolite is pharmacologically active and contributes significantly to the overall therapeutic effect.[1][4] A secondary pathway involves N-dealkylation of the diisopropylamino group, catalyzed predominantly by CYP3A enzymes.[2][5]
Given the pharmacological activity of the 5-hydroxymethyl metabolite and the genetic variability of CYP2D6, accurately quantifying both the parent drug and its key metabolites in biological fluids is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[7]
The accuracy and precision of LC-MS/MS quantification, however, are susceptible to variations arising from sample preparation, chromatographic effects, and ion source fluctuations (matrix effects).[8] To correct for this variability, a stable isotope-labeled internal standard (SIL-IS) is indispensable. A SIL-IS is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because it co-elutes with the analyte and experiences nearly identical ionization and matrix effects, it provides the most reliable means of normalization.[8]
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a purpose-designed SIL-IS for assays measuring tolterodine metabolites. This guide will detail its structure, synthesis, and critical role in generating high-fidelity bioanalytical data.
Physicochemical Profile and Synthesis
Chemical Properties
-
Chemical Name: 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol
-
Synonyms: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
-
CAS Number: 1189419-89-3[9]
-
Molecular Formula: C₁₉H₁₉D₆NO₂[9]
This compound is a deuterated analog of a potential metabolite of tolterodine, specifically one that has been hydroxylated at the 5-methyl position and has lost one of the two isopropyl groups from the amine. The deuterium labeling (d6) is located on one of the isopropyl groups, providing a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer.
Rationale for Synthesis and Deuteration
The synthesis of this specific molecule is guided by the metabolic profile of tolterodine. The creation of a desisopropyl version allows it to serve as an internal standard for N-dealkylated metabolites. The d6 labeling on the remaining isopropyl group is a strategic choice. Deuterium atoms are placed on methyl groups, which are generally not susceptible to back-exchange with protons from the solvent, ensuring the stability of the label throughout the analytical process.[11]
A plausible synthetic route can be conceptualized starting from a precursor like (R)-Desisopropyl Tolterodine.[2][12] The synthesis would involve two key transformations: hydroxylation of the aromatic methyl group and deuteration of the N-isopropyl group.
A conceptual synthetic workflow is outlined below:
Caption: Conceptual synthesis pathway for the target internal standard.
This process would likely involve protecting the phenolic hydroxyl group, followed by a controlled oxidation of the 5-methyl group to a hydroxymethyl group. After deprotection, the secondary amine could undergo reductive amination with deuterated acetone (acetone-d6) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the N-isopropyl-d6 group. This approach provides a direct and efficient method for incorporating the stable isotope label.[13][14]
Application in Quantitative Bioanalysis
The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard (IS) in LC-MS/MS assays for the quantification of tolterodine metabolites in biological matrices such as plasma, serum, and urine.[15]
The Role of a Stable Isotope-Labeled Internal Standard
An ideal internal standard should have physicochemical properties as close to the analyte as possible to ensure it behaves similarly during all stages of the analysis:
-
Extraction: It should have a comparable recovery to the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Chromatography: It should co-elute with or elute very close to the analyte to ensure both are subjected to the same matrix effects at the same time.
-
Ionization: It should have nearly identical ionization efficiency in the mass spectrometer's ion source.
A SIL-IS is the gold standard because it meets these criteria more effectively than any structural analog. By adding a known, fixed amount of the SIL-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's MS response to the IS's MS response is used for quantification. This ratio corrects for variations in sample handling and instrument response, leading to superior accuracy and precision.[8]
Mass Spectrometry Parameters and Fragmentation
For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific, stable product ion in the third quadrupole. This process is highly selective and significantly reduces background noise.
Based on published data for similar compounds, the likely MRM transitions are as follows:[7][16]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Fragmentation |
| 5-Hydroxymethyl Desisopropyl Tolterodine (Analyte) | 299.4 | ~147.1 | The precursor is the [M+H]⁺ ion. The product ion likely results from cleavage of the C-C bond alpha to the nitrogen atom, a common fragmentation pathway for amines.[17][18] |
| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS) | 305.4 | ~153.1 | The +6 Da shift in the precursor ion reflects the six deuterium atoms. The corresponding +6 Da shift in the product ion confirms the label is retained in the monitored fragment, which is a critical attribute for a good SIL-IS. |
The proposed fragmentation is illustrated below:
Caption: Proposed MS/MS fragmentation of the deuterated internal standard. (Note: As I cannot generate images, this DOT script is a template illustrating the concept. The fragmentation involves the cleavage of the bond between the carbon bearing the phenyl and hydroxylated phenyl groups and the adjacent carbon in the propyl chain, followed by the loss of the neutral phenyl-containing fragment, retaining the charge on the nitrogen-containing fragment.)
Experimental Protocol: Bioanalytical Method Validation
A robust and reliable bioanalytical method is not just developed; it is rigorously validated according to international regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17] The following outlines a comprehensive, step-by-step validation workflow for an LC-MS/MS assay using rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as the internal standard.
Caption: Workflow for bioanalytical method validation and sample analysis.
Stock Solutions and Sample Preparation
-
Prepare Stock Solutions: Accurately weigh and dissolve the analyte (5-Hydroxymethyl Desisopropyl Tolterodine) and the IS (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) in a suitable organic solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL).
-
Prepare Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standard (CS) spiking solutions. Prepare separate dilutions for quality control (QC) spiking solutions at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High. Prepare a working solution of the IS at a fixed concentration.
-
Sample Extraction:
-
Pipette a small volume of biological matrix (e.g., 100 µL of human plasma) into a microcentrifuge tube.
-
Add the IS working solution to all tubes (except blank matrix samples).
-
Add the appropriate CS or QC spiking solution (or blank solvent for unknown samples).
-
Perform protein precipitation by adding a volume of cold organic solvent (e.g., 300 µL of acetonitrile). Vortex vigorously to mix.
-
Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Validation Parameters and Acceptance Criteria
The method must be validated for the following parameters according to FDA/EMA guidelines:[17]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at LLOQ, Low, Mid, and High QC levels. Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[16] |
| Matrix Effect | To evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable under various handling and storage conditions. | Analyte concentration in stored QC samples should be within ±15% of the nominal concentration. Includes freeze-thaw, bench-top, long-term, and autosampler stability. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5-10 times the blank response. Accuracy within ±20% and precision ≤20%. |
Conclusion: Ensuring Data Integrity in Drug Development
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 represents more than just a chemical reagent; it is an enabling tool for generating the high-quality, reliable, and reproducible bioanalytical data that underpins modern drug development. Its rational design, based on the metabolic pathways of tolterodine and the principles of mass spectrometry, makes it an exemplary internal standard. By correcting for the inherent variability of complex biological samples and sophisticated analytical instrumentation, it ensures that pharmacokinetic parameters are determined with the highest degree of confidence. Adherence to rigorous, guideline-driven validation protocols, as outlined in this guide, is the final, essential step in leveraging this tool to produce data that is scientifically sound and regulatory compliant. For any scientist involved in the study of tolterodine or its metabolites, a thorough understanding and correct implementation of this internal standard are fundamental to the success of their research.
References
-
Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].
-
Pharmaffiliates. Tolterodine-impurities Product Page. [Online]. Available: [Link]. [Accessed: Jan. 26, 2026].
-
Karanam, A. et al. (2016). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 128, 192-199. Available: [Link].
-
Norsten-Höög, C. et al. (1996). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 687(2), 367-375. Available: [Link].
-
Reddy, M. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Analytical Science and Technology, 8(1), 26. Available: [Link].
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available: [Link].
-
Brynne, N. et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(2), 161-167. Available: [Link].
-
Gati, T. et al. (2022). Sustainable and Affordable Synthesis of (Deuterated) N-Methyl/Ethyl Amines from Nitroarenes. Organic Letters, 24(49), 9069-9074. Available: [Link].
-
Gosse, I. et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(35), 11674-11679. Available: [Link].
-
U.S. Food and Drug Administration (FDA). DETROL (tolterodine tartrate) tablets Label. [Online]. Available: [Link].
-
Schnider, P. et al. (1999). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 37(1), 51-70. Available: [Link].
-
Sabri, N. A. et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. Journal of Applied Pharmaceutical Science, 12(07), 133-143. Available: [Link].
-
Tybring, G. et al. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. Available: [Link].
- Shah, V. P. et al. (2001).
-
PubChem. (R)-Desisopropyl Tolterodine Compound Summary. [Online]. Available: [Link].
-
BioPharma Services Inc. BA Method Validation: Active Metabolites. [Online]. Available: [Link].
-
Richtering, W. et al. (2021). Synthesis and structure of deuterated ultra-low cross-linked poly(N-isopropylacrylamide) microgels. Polymer Chemistry, 12(1), 79-88. Available: [Link].
-
Konda, R. et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharma Chemica, 6(1), 353-360. Available: [Link].
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Online]. Available: [Link].
-
Pfizer Canada. Product Monograph - Tolterodine L-Tartrate Tablets. [Online]. Available: [Link].
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. [Online]. Available: [Link].
-
Lee, S. et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical Investigation, 48(2), 205-214. Available: [Link].
-
Shah, J. et al. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 81-91. Available: [Link].
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online]. Available: [Link].
-
Dr. Oracle. What is the mechanism of action (MOA) of Tolterodine?. [Online]. Available: [Link].
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Online]. Available: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (R)-Desisopropyl Tolterodine | 194482-41-2 [chemicea.com]
- 3. CN103965055A - Synthesis method of isopropyl amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Energy flow and fragmentation dynamics of n,n-dimethylisopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
- 9. mzCloud – N N Diisopropylethylamine DIPEA [mzcloud.org]
- 10. (R)-Desisopropyl Tolterodine | C19H25NO | CID 9857016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: Structure, Application, and Principles as a Bioanalytical Internal Standard
This guide provides an in-depth technical overview of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a critical tool in the field of drug metabolism and pharmacokinetics (DMPK). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's chemical structure, its pivotal role as a stable isotope-labeled internal standard, and the scientific principles that ensure its efficacy in quantitative bioanalysis.
Introduction: The Need for Precision in Metabolite Quantification
Tolterodine is a competitive muscarinic receptor antagonist widely used in the treatment of overactive bladder. Its metabolism in the body is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of active metabolites such as 5-hydroxymethyl tolterodine.[1] Accurate quantification of these metabolites in biological matrices like plasma and urine is fundamental to understanding the drug's efficacy, safety profile, and pharmacokinetic variability among patients.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[3] The accuracy of LC-MS/MS quantification, however, is susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for these variables, a suitable internal standard is indispensable. Stable isotope-labeled (SIL) internal standards are considered the ideal choice, as their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the entire analytical process.[4]
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of a key tolterodine metabolite derivative, specifically designed for use as an internal standard in these demanding bioanalytical applications.[5] This guide will explore its structure and the rationale behind its design and application.
Chemical Identity and Structure
The fundamental characteristics of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 are summarized below.
| Identifier | Value | Source |
| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [5] |
| CAS Number | 1189419-89-3 | [5] |
| Molecular Formula | C₁₉H₁₉D₆NO₂ | [6] |
| Molecular Weight | 305.44 g/mol | [6] |
| Synonyms | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | [5] |
The molecule's structure incorporates a stable isotopic label of six deuterium atoms on the isopropyl group. This labeling is crucial as it imparts a 6 Dalton mass shift from its non-labeled counterpart, allowing for distinct detection by a mass spectrometer while maintaining nearly identical chromatographic behavior.
Caption: Chemical structure of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.
Synthesis and Isotopic Labeling Strategy
While the specific, proprietary synthesis route for this commercial standard is not publicly disclosed, a rational synthetic approach can be inferred from known organic chemistry principles and published syntheses of tolterodine analogs.[7] The synthesis would logically involve two key stages: the construction of the core molecular backbone and the introduction of the stable isotope labels.
Causality of Experimental Choices:
-
Backbone Synthesis: The non-deuterated backbone, 5-Hydroxymethyl Desisopropyl Tolterodine, would likely be synthesized first. This could be achieved through a multi-step process starting from commercially available precursors for the phenyl and phenol rings, followed by the construction of the propylamino chain.[7]
-
Deuterium Labeling: The introduction of the six deuterium atoms is strategically placed on the isopropyl group. This is a chemically stable position, minimizing the risk of back-exchange of deuterium for hydrogen during sample storage or analysis.[8] The labeling is likely achieved by using a deuterated reagent, such as acetone-d6 or isopropyl-d7-amine, during the formation of the amine side chain. Placing the labels away from sites of metabolism prevents the kinetic isotope effect from altering the metabolic rate of the standard relative to the analyte, a critical consideration for an ideal internal standard.[4]
Caption: Inferred workflow for the synthesis of the deuterated standard.
Analytical Characterization (Expected)
Confirmation of the structure and purity of a reference standard is paramount. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Expected Data | Purpose |
| ¹H NMR | Absence of signals corresponding to the six protons on the isopropyl methyl groups. Presence of all other expected proton signals for the molecular backbone. | Confirms the position and high isotopic enrichment of the deuterium labels. |
| ¹³C NMR | Signals for the deuterated methyl carbons would appear as multiplets with attenuated intensity due to C-D coupling. | Confirms the carbon skeleton and the location of deuteration. |
| High-Resolution Mass Spectrometry (HRMS) | A measured m/z value that corresponds to the exact mass of the molecular formula C₁₉H₁₉D₆NO₂ within a narrow mass tolerance (e.g., <5 ppm). | Confirms the elemental composition and overall molecular weight, verifying the incorporation of six deuterium atoms. |
Application in Quantitative Bioanalysis
The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard (IS) for the quantification of tolterodine metabolites in biological samples via LC-MS/MS. Its structure is designed to mimic that of 5-hydroxymethyl desisopropyl tolterodine, a potential metabolite or impurity.
The Principle of Stable Isotope Dilution
The use of a SIL-IS is based on the principle of isotope dilution mass spectrometry.[1] A known, fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[3] The analyte and the IS are then extracted and analyzed together.
Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during extraction, the same chromatographic retention, and, critically, the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][9] By calculating the ratio of the analyte's MS signal to the IS's MS signal, any variability is normalized, leading to highly accurate and precise quantification.
Representative Bioanalytical Protocol (LC-MS/MS)
The following is a representative, self-validating protocol adapted from established methods for quantifying tolterodine and its metabolites.[2][10]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 at a known concentration, e.g., 10 ng/mL). Vortex for 10 seconds.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust pH. Vortex.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase. Vortex and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Representative Condition | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like tolterodine metabolites. |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile | Volatile buffer compatible with MS; organic solvent for elution. |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient | To ensure co-elution of the analyte and the internal standard. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical LC-MS. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Amine-containing compounds like these ionize efficiently in positive mode. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
3. MRM Transitions (Hypothetical)
To set up the mass spectrometer, specific mass transitions must be determined by infusing the pure compounds. Based on the structure, hypothetical transitions would be:
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) |
| 5-Hydroxymethyl Desisopropyl Tolterodine | 299.4 | Fragment specific to backbone |
| rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (IS) | 305.4 | Same fragment as analyte, or a deuterated fragment |
Note: The optimal product ion would be determined experimentally to maximize signal and specificity.
Caption: Bioanalytical workflow using the stable isotope-labeled internal standard.
Conclusion
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 represents a sophisticated and essential tool for modern drug development and clinical pharmacology. Its design—incorporating a stable isotopic label at a non-metabolically active and chemically robust position—makes it an ideal internal standard for correcting variability in complex bioanalytical assays. By enabling the principles of isotope dilution mass spectrometry, this compound allows researchers to achieve the high levels of accuracy, precision, and reliability required to confidently assess the pharmacokinetics of tolterodine and its metabolites, ultimately supporting the safe and effective use of this important therapeutic agent.
References
-
Jain, D. S., et al. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Chromatography B, 953-954, 76-84. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
- Google Patents. (n.d.). WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]
-
Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Available at: [Link]
-
Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Available at: [Link]
-
ResearchGate. (2014). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Available at: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
-
Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. Available at: [Link]
-
Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Li, Q., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(5), 339-350. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]
-
ResearchGate. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Available at: [Link]
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 in Drug Development
This guide provides a comprehensive technical overview of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS Number: 1189419-89-3), a critical analytical tool in the development of pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, synthesis, metabolic context, and its pivotal role as a deuterated internal standard in bioanalytical studies. The methodologies and insights presented herein are grounded in established scientific principles and regulatory expectations to ensure accuracy and reliability in your research endeavors.
Introduction: The Significance of a Labeled Metabolite
In the landscape of pharmaceutical development, understanding a drug's metabolic fate is paramount. Tolterodine, a competitive muscarinic receptor antagonist, is widely prescribed for the treatment of overactive bladder.[1][2] Its efficacy and safety are intrinsically linked to its metabolism, which is primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[1][3] This metabolic process yields several derivatives, including the N-desisopropyl metabolite.
The subject of this guide, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is a stable isotope-labeled version of a secondary metabolite of tolterodine. The incorporation of six deuterium atoms (d6) on the isopropyl group renders it an ideal internal standard for quantitative bioanalysis using mass spectrometry.[4][5] Its utility lies in its chemical near-identity to the unlabeled analyte, ensuring it mimics the analyte's behavior during sample extraction and ionization, thereby correcting for variability and enhancing the accuracy and precision of analytical measurements.[6]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. Below is a summary of the key properties for rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.
| Property | Value | Source(s) |
| CAS Number | 1189419-89-3 | [7] |
| Molecular Formula | C₁₉H₁₉D₆NO₂ | [7] |
| Molecular Weight | 305.44 g/mol | [7] |
| Synonyms | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis Pathway
The likely approach involves a multi-step synthesis culminating in the introduction of the deuterated isopropyl group. A key precursor would be a protected form of 5-hydroxymethyl desisopropyl tolterodine. The introduction of the d6-isopropyl group can be achieved through reductive amination using d6-acetone and a suitable reducing agent, or by direct alkylation with a d6-isopropyl halide.
This proposed pathway underscores the importance of strategic protecting group chemistry to ensure selective reactions at the desired molecular sites. The final product would be purified by chromatographic techniques to achieve the high purity required for an analytical standard.
Metabolic Context: The Journey of Tolterodine in Vivo
Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways: oxidation of the 5-methyl group, mediated by CYP2D6, to form the pharmacologically active 5-hydroxymethyl metabolite, and N-dealkylation via CYP3A4.[1][3] The 5-hydroxymethyl metabolite can be further oxidized to the 5-carboxylic acid metabolite. The N-dealkylated metabolites can also undergo subsequent hydroxylation and oxidation.
The formation of desisopropyl metabolites is a significant pathway, and therefore, having a labeled internal standard for this class of metabolites is crucial for comprehensive pharmacokinetic studies.
Application in Bioanalysis: A Validated LC-MS/MS Protocol
The primary application of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of tolterodine and its metabolites in biological matrices. Below is a detailed, field-proven protocol for the simultaneous determination of an analyte and its metabolite in plasma, adapted from established methods and adhering to FDA and EMA bioanalytical method validation guidelines.
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and the internal standard (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards and QCs by spiking blank plasma with known concentrations of the analyte.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (unknown, calibrator, or QC), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.7 µm) or a HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
Analyte (5-Hydroxymethyl Desisopropyl Tolterodine): m/z [M+H]⁺ → fragment ion
-
Internal Standard (rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6): m/z [M+H]⁺ → fragment ion (shifted by +6 Da from the analyte)
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
-
Method Validation Summary
A bioanalytical method must be rigorously validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria as per FDA guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank biological matrix |
| Matrix Effect | Consistent analyte response in the presence of different lots of biological matrix |
| Stability | Analyte stability demonstrated under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Conclusion: Enabling Precision in Pharmacokinetic Assessment
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 serves as an indispensable tool for the accurate quantification of tolterodine's desisopropyl metabolites. Its use as an internal standard in LC-MS/MS bioanalysis allows for the mitigation of analytical variability, leading to high-quality pharmacokinetic data. This, in turn, enables a more precise understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to successful drug development and regulatory submission. The methodologies and principles outlined in this guide provide a robust framework for the effective implementation of this critical analytical standard in your research.
References
-
Pharmaffiliates. Tolterodine-impurities. [Link]
-
PubMed. Efficient synthesis of D6-clenproperol and D6-cimaterol using deuterium isopropylamine as labelled precursor. [Link]
-
New Drug Approvals. Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. [Link]
-
ResearchGate. A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. [Link]
-
Pharmaffiliates. 1189419-89-3| Chemical Name : rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. [Link]
-
PubMed. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. [Link]
-
U.S. Food and Drug Administration. N21-228S006 Tolterodine tartrate Clinpharm BPCA. [Link]
- Google Patents.
-
YouTube. Alkane with isopropyl group | Organic chemistry | Khan Academy. [Link]
- Google Patents.
-
PubMed. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. [Link]
-
PubMed. Synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
-
ResearchGate. Competitive Aminal Formation during the Synthesis of a Highly Soluble, Isopropyl-Decorated Imine Porous Organic Cage. [Link]
-
PubMed. Tolterodine: a review of its use in the treatment of overactive bladder. [Link]
-
ResearchGate. Synthesis of tolterodine 4 b, its analogue 4 c and probable RORγ.... [Link]
-
MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. [Link]
-
YouTube. 01 Naming alkanes 07 Alkane with isopropyl group. [Link]
-
Science Alert. Molecular Modelling Analysis of the Metabolism of Tolterodine. [Link]
-
PubMed. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fda.gov [fda.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
- 10. WO2007126217A1 - Process for preparing tolterodine or its salt and synthetic intermediate - Google Patents [patents.google.com]
- 11. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
This technical guide provides a comprehensive overview of the known and inferred physical and chemical properties of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust framework for understanding and utilizing this isotopically labeled compound. Given its role as a labeled metabolite of Tolterodine, this guide emphasizes the analytical methodologies required for its precise characterization and quantification.
Introduction: Context and Significance
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a stable isotope-labeled derivative of a metabolite of Tolterodine, a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The parent drug, Tolterodine, undergoes hepatic metabolism primarily through two pathways: oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite, and N-dealkylation.[1] The subject of this guide, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, represents a desisopropyl analog of the active metabolite, with deuterium labeling on the remaining N-isopropyl group.
The incorporation of deuterium offers a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The six deuterium atoms on the isopropyl group provide a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] This ensures accurate and precise measurement of the corresponding non-labeled analyte in complex biological matrices. Understanding the physical and chemical properties of this labeled compound is paramount for its effective use in such applications.
Molecular Structure and Core Properties
The fundamental characteristics of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 are summarized below. These data are foundational for all subsequent analytical and experimental considerations.
| Property | Value | Source |
| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [4] |
| Synonyms | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | [5] |
| CAS Number | 1189419-89-3 | [4][5] |
| Molecular Formula | C₁₉H₁₉D₆NO₂ | [4][5] |
| Molecular Weight | 305.44 g/mol | [4][5] |
| Appearance | Not explicitly available; likely a solid, potentially white to off-white based on related compounds. | Inferred from[6] |
| Storage Conditions | 2-8°C Refrigerator | [4] |
Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale and Scientific Justification |
| Solubility | Very slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol. | The parent compound, rac 5-Hydroxymethyl Tolterodine, is reported to be very slightly soluble in water (0.14 g/L at 25°C).[7] The removal of one isopropyl group may slightly increase aqueous solubility due to a reduction in lipophilicity. Deuteration is not expected to significantly alter solubility. Protocols for dissolving the parent compound in mixtures of DMSO, PEG300, Tween-80, and saline suggest that similar approaches would be effective for this analog.[6] |
| pKa | Predicted ~9.6 | The basicity of the secondary amine is the primary determinant of the pKa. The predicted pKa for rac 5-Hydroxymethyl Tolterodine is 9.61.[7] The electronic effect of deuterium substitution is minimal, and the removal of an isopropyl group is unlikely to significantly alter the pKa of the amine. |
| Melting Point | Not available. Expected to be a solid at room temperature. | The non-deuterated parent compound is a solid.[6] The melting point may differ slightly from the non-deuterated analog but would require experimental determination. |
| Stability | Stable under recommended storage conditions (2-8°C). Potential for oxidation at the benzylic alcohol and phenolic hydroxyl groups under harsh conditions. | Recommended storage in a refrigerator suggests good stability.[4] Phenolic compounds can be susceptible to oxidation. Solutions in solvents like DMSO should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[6] |
The Role of Deuteration: The Kinetic Isotope Effect
The primary reason for synthesizing rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is the introduction of a stable isotopic label. The C-D bond is stronger than the C-H bond. While this can sometimes slow down metabolic processes that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect), in this case, its main utility is as an internal standard. The mass difference of 6 Da provides a clear and unambiguous signal in mass spectrometric analysis, distinct from the unlabeled endogenous or administered compound.
Proposed Analytical Characterization Workflow
To fully characterize rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a systematic analytical approach is required. The following workflow outlines the key experiments and the rationale behind them.
Caption: Proposed analytical workflow for the characterization and application of the compound.
Step-by-Step Experimental Protocols
Objective: To confirm the elemental composition and exact mass of the molecule.
Protocol:
-
Prepare a 1 µg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that matches the calculated exact mass of C₁₉H₁₉D₆NO₂ + H⁺. The high mass accuracy (typically < 5 ppm) will confirm the elemental composition.
Objective: To confirm the chemical structure and verify the location and extent of deuterium labeling.
Protocol:
-
Dissolve an appropriate amount of the compound (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the deuterated isopropyl group should be absent or significantly diminished.
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Acquire a ²H NMR spectrum. This will directly show a signal corresponding to the deuterium atoms on the isopropyl group, confirming their location.
-
Expert Insight: The integration of the remaining proton signals in the ¹H NMR spectrum relative to a known internal standard can be used to quantify the degree of deuteration.
Objective: To assess the chemical and isotopic purity of the compound.
Protocol:
-
Develop a reversed-phase HPLC method. A C18 column is a suitable starting point.
-
Use a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.
-
Monitor the elution using a UV detector (e.g., at 220 nm and 280 nm) and a mass spectrometer.
-
Self-Validation: The mass spectrometer should be scanned to detect any non-deuterated or partially deuterated impurities. The purity is determined by the area percentage of the main peak in the UV chromatogram and the absence of significant isotopic variants in the mass spectrum.
Objective: To develop a method for the use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as an internal standard for the quantification of its non-labeled analog.
Protocol:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma) containing the analyte and the deuterated internal standard.
-
Chromatography: Use a rapid HPLC or UHPLC method to separate the analyte from matrix components.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Analyte Transition (Proposed): Based on data for the related 5-hydroxymethyl tolterodine (m/z 342 → 223), the transition for the desisopropyl analog would likely be m/z 300 → [fragment]. The exact fragmentation would need to be determined experimentally.
-
Internal Standard Transition (Proposed): The precursor ion will be m/z 306 [M+H]⁺. The product ion will be shifted by 6 Da if the fragment contains the deuterated isopropyl group, or will be the same as the analyte's product ion if the fragment does not.
-
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analyte in unknown samples.
Predicted Mass Spectrometry Fragmentation
Understanding the fragmentation pattern is crucial for developing a selective and sensitive LC-MS/MS method. Based on the structure and known fragmentation of similar molecules, a proposed fragmentation pathway is presented below.
Caption: Proposed ESI+ fragmentation pathway for the target molecule.
The primary fragmentation events in positive ion ESI are likely to involve the loss of water from the benzylic alcohol and cleavage of the propyl chain attached to the amine. The most informative fragment for use as an internal standard would be one that retains the deuterated isopropyl group, ensuring the mass shift is observed in the product ion.
Conclusion
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a valuable tool for pharmacokinetic and metabolic studies of Tolterodine and its analogs. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a scientifically grounded framework for its characterization and use. By combining inferred properties with robust, self-validating analytical protocols, researchers can confidently employ this compound as an internal standard, ensuring the generation of high-quality, reliable data in drug development programs. The proposed workflows serve as a starting point for the in-depth analysis required to fully understand and leverage the capabilities of this important research chemical.
References
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]
-
Macek, J., Ptáček, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]
-
Norsten-Höög, C., Andersson, T., & Österlund, K. (1998). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 243-253. [Link]
-
Choi, C. I., Lee, J. A., & Lee, H. S. (2018). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 150, 135-141. [Link]
-
PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Tolterodine Tartrate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s): Tolterodine tartrate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). DETROL (tolterodine tartrate) tablets label. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Retrieved from [Link]
Sources
- 1. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [wap.guidechem.com]
The Core Mechanism of Tolterodine's Active Metabolites: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological principles with detailed experimental methodologies to elucidate the therapeutic effects of these compounds in the management of overactive bladder (OAB).
Introduction: Addressing Overactive Bladder with Tolterodine
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. Tolterodine is a well-established antimuscarinic agent for the symptomatic treatment of OAB.[1] Its therapeutic efficacy is not solely dependent on the parent drug but is significantly mediated by its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1] Understanding the intricate molecular interactions of both compounds with their targets is paramount for optimizing current therapies and developing novel, more selective agents.
Metabolic Activation: The Journey from Tolterodine to 5-Hydroxymethyl Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two distinct pathways mediated by the cytochrome P450 (CYP) enzyme system.[2] The predominant and clinically significant pathway is the oxidation of the 5-methyl group of tolterodine, which is catalyzed by the polymorphic enzyme CYP2D6. This reaction yields the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
A secondary, minor metabolic route involves the N-dealkylation of tolterodine, a process primarily catalyzed by CYP3A4.[2] The contribution of this pathway becomes more significant in individuals who are "poor metabolizers" for CYP2D6, a phenotype present in a subset of the population. Despite variations in the plasma concentrations of tolterodine and 5-HMT between extensive and poor metabolizers, the overall clinical response is comparable due to the similar antimuscarinic activity of both the parent compound and its active metabolite.
Caption: Metabolic pathways of tolterodine.
Molecular Mechanism of Action: Competitive Antagonism at Muscarinic Receptors
The therapeutic effect of tolterodine and 5-HMT is rooted in their function as potent and competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[3] These G-protein coupled receptors are integral to the parasympathetic nervous system's control of various bodily functions, including the contraction of the urinary bladder's detrusor muscle.
Both tolterodine and its active metabolite exhibit high specificity for muscarinic receptors, with negligible affinity for other neurotransmitter receptors or cellular targets such as calcium channels.[2][3] This specificity minimizes off-target effects and contributes to a more favorable side-effect profile compared to older, less selective antimuscarinic agents.
Muscarinic Receptor Subtype Binding Profile
While clinically effective in the bladder, both tolterodine and 5-HMT are considered non-selective antagonists across the five muscarinic receptor subtypes (M1-M5).[3] Their therapeutic action in OAB is primarily attributed to the blockade of M2 and M3 receptors, which are the predominant subtypes found in the detrusor muscle.
The following table summarizes the binding affinities (as pKi values) of tolterodine and its active metabolite, 5-HMT (also referred to as SPM 7605 in some literature), for the human M1-M5 muscarinic receptor subtypes. A higher pKi value indicates a stronger binding affinity.
| Compound | M1 | M2 | M3 | M4 | M5 |
| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |
| 5-HMT (SPM 7605) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |
| Data sourced from[4] |
The data indicates that both compounds bind with high affinity to all five muscarinic receptor subtypes, confirming their non-selective profile.[4] Notably, 5-HMT generally exhibits slightly higher or comparable affinity to the receptor subtypes compared to the parent compound.[4]
Downstream Signaling Pathways and Antagonism
The contraction of the detrusor smooth muscle is primarily mediated by the activation of M3 receptors by acetylcholine (ACh). This activation triggers a Gq/11-mediated signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which, in conjunction with DAG-mediated protein kinase C (PKC) activation, leads to smooth muscle contraction.
M2 receptors, while more numerous in the bladder than M3 receptors, play a more indirect role in contraction. They are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Reduced cAMP levels counteract the relaxant effects mediated by β-adrenergic receptor stimulation, thereby promoting a state of contraction.
Tolterodine and 5-HMT competitively block the binding of acetylcholine to both M2 and M3 receptors, thus inhibiting these contraction-mediating pathways and leading to detrusor muscle relaxation.
Caption: Simplified signaling pathways of M2 and M3 muscarinic receptors in the detrusor muscle and the inhibitory action of Tolterodine/5-HMT.
Experimental Protocols for Mechanistic Elucidation
The characterization of muscarinic receptor antagonists like tolterodine and 5-HMT relies on a suite of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of tolterodine and 5-HMT for each of the five human muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (tolterodine or 5-HMT).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
Wash the filters with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
This guide provides an in-depth technical framework for the safe handling, storage, and use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, a crucial labeled metabolite for research in drug metabolism and pharmacokinetics. As a deuterated internal standard, its integrity and proper handling are paramount for generating reliable and reproducible data. This document synthesizes information from the parent compound, Tolterodine, and established protocols for managing isotopically labeled molecules to offer a comprehensive safety and handling protocol for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated analog of a metabolite of Tolterodine. Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The 5-hydroxymethyl derivative is its major pharmacologically active metabolite.[1][3] The "desisopropyl" modification indicates the removal of an isopropyl group, and the "-d6" signifies the presence of six deuterium atoms, which provides a distinct mass signature for use in mass spectrometry-based bioanalytical assays.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | Pharmaffiliates[2] |
| CAS Number | 1189419-89-3 | Pharmaffiliates[2] |
| Molecular Formula | C₁₉H₁₉D₆NO₂ | Pharmaffiliates[2] |
| Molecular Weight | 305.44 g/mol | Pharmaffiliates[2] |
| Synonyms | Labeled metabolite of Tolterodine | Pharmaffiliates[4] |
Table 2: Physicochemical Properties (Inferred)
| Property | Value | Rationale/Source |
| Physical State | Solid | (Typical for such compounds) |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO and Methanol. | MedChemExpress[5], Guidechem |
| Stability | Hygroscopic. Sensitive to moisture. | (General property of deuterated compounds) |
| Appearance | Light Beige Solid | Guidechem |
Hazard Identification and Toxicological Profile
Expected Pharmacological Effects (Anticholinergic):
-
Dry mouth
-
Blurred vision
-
Constipation
-
Dyspepsia
-
Dizziness and somnolence
In cases of acute overdose with the parent drug, more severe central nervous system effects like confusion and hallucinations, as well as cardiac effects such as prolonged QT intervals, have been observed.[7] While the deuterated compound is used in small analytical quantities, accidental ingestion or significant exposure could elicit these effects. The Pfizer MSDS for Tolterodine L-Tartrate indicates it is classified as "Toxic to Reproduction: Category 3" with the risk phrase "Possible risk of harm to the unborn child."[8]
Causality Behind Hazard Assessment: The primary mechanism of toxicity is directly linked to its function as a muscarinic receptor antagonist.[1][3] By blocking these receptors, it interferes with the cholinergic nervous system, which regulates numerous bodily functions. The deuteration is not expected to alter the fundamental pharmacology but may affect its metabolism, potentially prolonging its effects.
Safe Handling and Personal Protective Equipment (PPE)
Given the potent pharmacological activity, a cautious approach to handling is essential. The core principle is to prevent any direct contact, inhalation, or ingestion.
Engineering Controls:
-
Fume Hood: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: For operations with a high potential for aerosolization (e.g., sonication, or if handling large quantities of powder), a NIOSH-approved respirator may be necessary.
Caption: Personal Protective Equipment (PPE) Workflow for Handling Potent Compounds.
Storage and Stability
Proper storage is critical for maintaining the isotopic and chemical purity of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.
Storage Conditions:
-
Temperature: For long-term stability, store the solid compound and stock solutions at -20°C or -80°C.[5]
-
Atmosphere: As deuterated compounds can be hygroscopic, it is crucial to protect them from moisture.[9] Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
-
Light: Store in a light-resistant container to prevent photodegradation.
Self-Validating Protocol for Stock Solution Preparation:
-
Environment Setup: Place the vial of the deuterated standard, appropriate solvent (e.g., HPLC-grade Methanol or DMSO), and calibrated pipettes in a desiccator for at least 30 minutes to equilibrate to room temperature and minimize moisture condensation.
-
Inert Atmosphere: Conduct all transfers within a chemical fume hood or under a gentle stream of dry nitrogen.
-
Dissolution: Prepare a stock solution by dissolving the compound in the chosen solvent. For example, prepare a 1 mg/mL solution in methanol.[10]
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and moisture ingress into the main stock.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Storage: Store the aliquots at -20°C or -80°C.[5]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust and Validated SPE-LC-MS/MS Method for the Quantification of 5-Hydroxymethyl Desisopropyl Tolterodine in Human Plasma
Abstract
This document provides a comprehensive, step-by-step protocol for the quantitative analysis of 5-Hydroxymethyl Desisopropyl Tolterodine in human plasma. Tolterodine is a critical therapeutic agent for overactive bladder, and understanding the pharmacokinetics of its metabolites is essential for drug development and clinical monitoring. This method employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective quantification using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol specifies the use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision, correcting for matrix effects and variability during sample processing. All procedures detailed herein are designed to meet the rigorous standards set forth by major regulatory agencies, including the FDA and EMA.[1][2][3]
Introduction: The Rationale for Metabolite Quantification
Tolterodine is a competitive muscarinic receptor antagonist used extensively in the treatment of overactive bladder.[4] Its clinical efficacy and safety profile are determined not only by the parent drug but also by its pharmacologically active metabolites. The primary active metabolite is 5-Hydroxymethyl Tolterodine (5-HMT), formed via CYP2D6-mediated oxidation.[5] Further metabolism can occur, leading to secondary metabolites such as 5-Hydroxymethyl Desisopropyl Tolterodine. Quantifying these metabolites is crucial for a complete understanding of the drug's disposition, potential drug-drug interactions, and overall pharmacokinetic (PK) profile in diverse patient populations.
Bioanalytical methods for regulatory submission require the highest standards of accuracy and reproducibility. The use of a SIL-IS, such as rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is the gold standard for quantitative LC-MS/MS analysis.[6] A SIL-IS co-elutes chromatographically with the analyte and has nearly identical ionization and extraction properties, but is distinguishable by its higher mass. This allows it to precisely account for any analyte loss during sample preparation and for ionization suppression or enhancement caused by the biological matrix.[7] This protocol is developed in accordance with the principles outlined in the FDA M10 and EMA guidelines on bioanalytical method validation.[1][2][8]
Experimental Design & Workflow
This method is based on a systematic workflow designed for efficiency, robustness, and sensitivity. The core components include sample pre-treatment, automated solid-phase extraction, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the bioanalysis of 5-Hydroxymethyl Desisopropyl Tolterodine.
Materials, Reagents, and Instrumentation
Standards and Reagents
-
Analyte: 5-Hydroxymethyl Desisopropyl Tolterodine (Reference Standard, >98% purity)
-
Internal Standard: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (CAS No: 1189419-89-3)[9][10]
-
Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (≥99%); Ammonium Hydroxide; Ultrapure Water
-
Biological Matrix: Blank Human Plasma (K2EDTA anticoagulant)
Instrumentation & Consumables
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase column suitable for polar compounds, such as a C18 with polar end-capping or a mixed-mode column. (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
SPE Plate: Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX 96-well µElution Plate).[11]
-
Standard lab equipment: Calibrated pipettes, centrifuges, nitrogen evaporator, vortex mixer.
Step-by-Step Protocols
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and the IS reference standards. Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water to a final concentration of 50 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: The analyte is a basic compound (pKa ~10). A mixed-mode cation exchange (MCX) SPE sorbent is chosen for its superior selectivity.[11] It retains the analyte via both reversed-phase and strong cation exchange mechanisms, allowing for rigorous wash steps to remove neutral and acidic interferences, resulting in an exceptionally clean final extract.
Caption: Detailed step-by-step workflow for the Oasis MCX Solid-Phase Extraction protocol.
Procedure:
-
Pre-treatment: To 100 µL of plasma sample (blank, CC, or QC), add 20 µL of the IS Spiking Solution (50 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Plate Conditioning: Condition the Oasis MCX plate wells with 200 µL of methanol followed by 200 µL of ultrapure water.
-
Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through the sorbent.
-
Washing:
-
Wash 1: Add 200 µL of 2% formic acid in water.
-
Wash 2: Add 200 µL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and IS with 2 x 50 µL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A/B starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Method Parameters
Rationale: Reversed-phase chromatography is used to separate the analyte from any remaining matrix components. A gradient elution ensures a sharp peak shape and short run time. Detection is performed in Positive Electrospray Ionization (ESI+) mode, as the analyte contains a basic nitrogen atom that is readily protonated. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[12][13]
Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | LC Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Analyte | Internal Standard (IS) |
|---|---|---|
| Compound | 5-HMT Desisopropyl Tolterodine | 5-HMT Desisopropyl Tolterodine-d6 |
| Formula | C19H25NO2 | C19H19D6NO2[10] |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 299.2 | m/z 305.2 |
| Product Ion (Q3) | m/z 147.1 | m/z 147.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 80 V | 80 V |
Note: MS parameters are instrument-dependent and require optimization. The m/z values provided are theoretical and should be confirmed experimentally.
Method Validation
The developed method must be validated according to the latest regulatory guidelines to ensure its reliability for analyzing study samples.[14][15][16] The validation should assess the following parameters:
-
Selectivity and Specificity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention time of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ) should be prepared. A linear regression with a weighting factor (e.g., 1/x²) should yield a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Assessed by analyzing QC samples at LLOQ, low, medium, and high concentrations in at least five replicates. The accuracy (% bias) should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked blank plasma from multiple sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.
-
Recovery: The extraction recovery should be consistent and reproducible across the concentration range.
-
Stability: The stability of the analyte in plasma must be demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note details a selective, sensitive, and robust SPE-LC-MS/MS method for the quantification of 5-Hydroxymethyl Desisopropyl Tolterodine in human plasma. The use of a stable isotope-labeled internal standard and a rigorous mixed-mode SPE cleanup protocol ensures high data quality. The method is suitable for pharmacokinetic studies and can be fully validated to meet global regulatory requirements for bioanalysis.
References
-
Chemsrc. (2025). (Rac)-5-Hydroxymethyl desisopropyl Tolterodine-d6. Retrieved from Chemsrc website. [Link]
-
Bharathi, D. V., et al. (2011). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. Chromatographia, 74(5-6), 439-447. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from FDA website. [Link]
-
Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Retrieved from Pharmaffiliates website. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]
-
Ravi, V. B., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(5), 329-335. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from Waters Blog. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from EMA website. [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from Waters website. [Link]
-
European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. Retrieved from EMA website. [Link]
-
Gao, H., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. Journal of Analytical Methods in Chemistry, 2022, 5928886. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from FDA website. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Retrieved from BIPM website. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from EBF website. [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from ICH website. [Link]
-
Ravi, V. B., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from FDA website. [Link]
-
Olsson, B., & Szamosi, J. (2000). Plasma concentration–time profiles of 5-hydroxymethyl tolterodine... ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl.... Retrieved from ResearchGate. [Link]
-
PubMed. (2000). Capillary Solid-Phase Extraction-Tandem Mass Spectrometry for Fast Quantification of Free Concentrations of Tolterodine and Two Metabolites in Ultrafiltered Plasma Samples. Retrieved from PubMed. [Link]
-
Pfizer. (2020). Fesoterodine Fumarate Extended-Release Tablets - PRODUCT MONOGRAPH. Retrieved from Pfizer website. [Link]
-
ASCPT. (2022). FDA News: Issue 21-1, November 2022. Retrieved from ASCPT website. [Link]
-
Diva-portal.org. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography mass spectrometry. Retrieved from Diva-portal.org. [Link]
-
PubMed. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Retrieved from PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. bipm.org [bipm.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. CAS#:1189419-89-3 | (Rac)-5-Hydroxymethyl desisopropyl Tolterodine-d6 | Chemsrc [chemsrc.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. FDA News: Issue 21-1, November 2022 [ascpt.org]
Application Notes and Protocols for Sample Preparation Utilizing d6-Labeled Internal Standards
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this task, offering unparalleled sensitivity and selectivity. However, the journey from a raw biological sample—be it plasma, urine, or tissue homogenate—to a reliable quantitative result is fraught with potential variability. Analyte loss during multi-step extraction procedures, and unpredictable matrix effects that can suppress or enhance analyte signal during ionization, are significant challenges that can compromise data integrity.[1][2]
To navigate these challenges, the principle of isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard (SIL-IS), is the most robust strategy.[3] A SIL-IS, such as a deuterium-labeled (d6) analogue of the analyte, is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer.[4] By adding a known quantity of the d6-internal standard (d6-IS) to every sample, calibrator, and quality control (QC) at the earliest stage of the sample preparation process, we introduce a control that co-behaves with the analyte.[5] Any physical loss or ionization variance experienced by the analyte will be mirrored by the d6-IS. Consequently, the ratio of the analyte's peak area to the d6-IS's peak area provides a normalized response that corrects for these variations, ensuring the accuracy and precision demanded by regulatory bodies like the FDA.[6][7]
This document provides a comprehensive guide to the most common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—with a specific focus on the correct implementation of d6-labeled internal standards.
Core Principle: The Timing of Internal Standard Addition
The foundational principle for the effective use of any internal standard is its introduction as early as possible in the workflow. For PPT, LLE, and SPE, this means adding the d6-IS to the biological matrix before the addition of any precipitating agents, extraction solvents, or loading onto an SPE cartridge.[1][5] This ensures that the d6-IS experiences the same extraction efficiency and is subjected to the same matrix effects as the analyte throughout the entire sample handling process.
Below is a logical workflow illustrating this fundamental concept.
Caption: Initial workflow for all sample preparation techniques.
Protein Precipitation (PPT): The Rapid Approach
Protein precipitation is a straightforward and high-throughput technique favored in early drug discovery for its speed and simplicity. It involves adding a water-miscible organic solvent to the biological sample, which disrupts the hydration shell of proteins, causing them to precipitate out of solution.
-
Causality: The choice of acetonitrile over methanol is common, as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant. However, this choice is analyte-dependent and should be optimized during method development. The key is that by adding the d6-IS first, both it and the analyte are subjected to potential co-precipitation or binding to the protein pellet, ensuring the ratio remains constant even if absolute recovery is not 100%.
-
Trustworthiness: This protocol's validity rests on the assumption that the d6-IS and the analyte have identical protein binding characteristics and co-precipitation behavior. For most deuterated standards, this is a highly reliable assumption.
Experimental Protocol: In-Well Protein Precipitation
-
Aliquot Sample: Pipette 100 µL of the biological sample (plasma, serum, etc.) into each well of a 96-well collection plate.
-
Add Internal Standard: Add 10 µL of the d6-IS working solution (prepared in a suitable solvent like 50:50 acetonitrile:water) to each well.
-
Equilibrate: Mix the plate on a shaker for 2-3 minutes to ensure the d6-IS is homogenously distributed and equilibrated with the matrix.
-
Precipitate: Add 300 µL of cold acetonitrile (ACN) to each well. The 3:1 ratio of solvent to sample is a common starting point.
-
Mix: Seal the plate and vortex thoroughly for 5-10 minutes to ensure complete protein precipitation.
-
Clarify: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).
Caption: Protein Precipitation (PPT) workflow.
Liquid-Liquid Extraction (LLE): The Classic Cleanup
LLE is a sample cleanup technique that partitions analytes from the aqueous sample matrix into an immiscible organic solvent based on their relative solubility. It offers a cleaner extract than PPT by removing non-lipid endogenous materials like salts.
-
Causality: The selection of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) and the adjustment of the sample's pH are critical.[8] For acidic drugs, acidifying the sample (pH < pKa) keeps them in a neutral state, enhancing their partitioning into the organic solvent. Conversely, basifying the sample (pH > pKa) is necessary for basic drugs. The d6-IS, having the same physicochemical properties as the analyte, will partition identically, thus correcting for any incomplete extraction recovery.
-
Trustworthiness: The protocol is self-validating because the analyte-to-IS ratio will remain constant regardless of minor variations in pH, solvent volumes, or mixing efficiency, which might alter the absolute recovery between samples.
Experimental Protocol: Liquid-Liquid Extraction
-
Aliquot Sample: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the d6-IS working solution.
-
pH Adjustment (if necessary): Add 50 µL of a suitable buffer (e.g., ammonium acetate for neutral compounds, or an acidic/basic buffer to adjust pH for ionizable analytes).
-
Equilibrate: Vortex briefly (30 seconds).
-
Extract: Add 600 µL of an appropriate, immiscible organic solvent (e.g., MTBE).
-
Mix: Cap and vortex vigorously for 10-15 minutes to facilitate the extraction.
-
Separate Phases: Centrifuge at 4000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.
-
Transfer & Evaporate: Carefully transfer the organic (top) layer to a new set of tubes. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Solid-Phase Extraction (SPE): The Selective Approach
SPE is the most powerful and selective sample preparation technique. It uses a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest from the sample matrix. Interferences are washed away, and the analyte is then eluted with a small volume of a strong solvent.
-
Causality: The choice of sorbent chemistry (e.g., reversed-phase like Waters Oasis HLB, ion-exchange) is dictated by the analyte's properties.[9] A generic reversed-phase protocol, as described below, is widely applicable. The d6-IS and analyte, possessing identical chemical structures, will exhibit the same retention and elution behavior on the SPE sorbent. This ensures that the analyte-to-IS ratio remains consistent even with slight variations in loading, washing, or elution steps, which could affect absolute recovery. The wash step is critical for removing matrix components like phospholipids that are a primary cause of ion suppression.[10]
-
Trustworthiness: The multi-step nature of SPE (load, wash, elute) provides multiple opportunities for analyte loss. The co-eluting d6-IS is essential to correct for this potential variability, making the final quantitative result highly reliable.
Experimental Protocol: Simplified 3-Step SPE (using Waters Oasis HLB)
This simplified protocol is effective for a wide range of compounds and eliminates the traditional conditioning and equilibration steps required for silica-based sorbents.[9]
-
Aliquot & Pre-treat Sample: Pipette 100 µL of plasma into a microcentrifuge tube. Add 10 µL of the d6-IS working solution. Add 100 µL of 4% phosphoric acid in water to disrupt protein binding and vortex to mix.
-
Load: Load the entire pre-treated sample onto the Oasis HLB µElution plate or cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent. The analyte and d6-IS are retained.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove salts and other polar interferences.
-
Elute: Elute the analyte and d6-IS from the sorbent with 2 x 50 µL aliquots of acetonitrile (or another strong organic solvent).
-
Finalize: The eluate can be injected directly or diluted as needed for LC-MS analysis.
Caption: Simplified Solid-Phase Extraction (SPE) workflow.
Data Presentation: A Comparative Overview
The choice of sample preparation technique is a trade-off between speed, cost, and the required cleanliness of the final extract. The following table summarizes typical performance characteristics for these methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Goal | Protein Removal | Removal of Proteins & Salts | Removal of Proteins, Salts & Phospholipids |
| Typical Analyte Recovery | 80-100% | 70-95% | >90% |
| d6-IS Recovery | 80-100% | 70-95% | >90% |
| Matrix Effect | High to Moderate | Moderate | Low to Negligible |
| Relative Speed | Very Fast (~15 min/plate) | Moderate (~60 min/plate) | Slow (~35 min/plate with simplified protocol) |
| Cost per Sample | Low | Low-Moderate | High |
| Selectivity | Low | Moderate | High |
| Best Suited For | High-throughput screening, early discovery | Assays requiring cleaner extracts than PPT | Regulated bioanalysis, low LLOQs, complex matrices |
Note: Recovery and matrix effect values are typical estimates and are highly analyte and matrix-dependent. They must be experimentally determined during method validation as per FDA guidelines.[11]
Conclusion and Best Practices
The use of a d6-labeled internal standard is a cornerstone of modern quantitative bioanalysis, providing the necessary correction for the inherent variability of sample preparation and LC-MS analysis. The choice between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction depends on the specific requirements of the assay, including throughput needs, required sensitivity, and the complexity of the biological matrix.
Regardless of the technique chosen, the fundamental principles remain the same:
-
Add Early: The d6-IS must be added to the sample prior to any extraction or cleanup steps.
-
Ensure Purity: Use a d6-IS with high chemical and isotopic purity (≥98%) to avoid interference with the analyte.[4]
-
Validate Thoroughly: Method validation must demonstrate the suitability of the d6-IS and the chosen sample preparation technique, assessing parameters like recovery, matrix effects, accuracy, and precision according to regulatory guidelines.[6][7]
By adhering to these principles and employing the robust protocols outlined in this guide, researchers can achieve the highest level of data integrity in their quantitative studies.
References
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health (NIH). Available from: [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation. Available from: [Link]
-
Bioanalytical sample preparation. Biotage. Available from: [Link]
-
A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. Available from: [Link]
-
The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Taylor & Francis Online. Available from: [Link]
-
Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. National Institutes of Health (NIH). Available from: [Link]
-
Sample treatment based on extraction techniques in biological matrices. Ovid. Available from: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
A Short Liquid-Liquid Extraction Demonstration. YouTube. Available from: [Link]
-
The importance of sample preparation and filtration: an interview with Stephanie Schweizer. News-Medical. Available from: [Link]
-
Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis HLB SPE for High Analyte Recovery. Waters Corporation. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available from: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available from: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. Vels Institute of Science, Technology and Advanced Studies. Available from: [Link]
-
4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. Available from: [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. National Institutes of Health (NIH). Available from: [Link]
-
Understanding Internal standards and how to choose them : r/massspectrometry. Reddit. Available from: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Science. Available from: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available from: [Link]
-
HPLC-MS Sample Prep: Protein Precipitation, SPE And Recovery. ResolveMass Laboratories Inc. Available from: [Link]
-
Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates. National Institutes of Health (NIH). Available from: [Link]
-
High-Throughput Solid Phase Extraction for Targeted and Nontargeted Exposomics. ACS Publications. Available from: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Choosing the Correct Sample Preparation Technique. LCGC International. Available from: [Link]
-
Chapter 11 Liquid—liquid extraction. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]
-
Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. ResearchGate. Available from: [Link]
-
At what step should one add internal standards in tissue sample for LC-MS?. ResearchGate. Available from: [Link]
-
Benefits Of Good Sample Preparation For The Bioanalytical Laboratory. Clinical Leader. Available from: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. tandfonline.com [tandfonline.com]
- 11. fda.gov [fda.gov]
Application Notes & Protocols: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
A Senior Application Scientist's Guide to Solubilization for In Vitro Assays
Introduction: Navigating the Nuances of a Key Tolterodine Metabolite
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is the stable isotope-labeled form of a significant metabolite of Tolterodine.[1] Its non-labeled counterpart, 5-Hydroxymethyl Tolterodine (also known as Desfesoterodine), is a potent and primary active metabolite of the widely used antimuscarinic drug, Tolterodine.[2][3][4] This metabolite is a powerful muscarinic receptor antagonist, exhibiting Ki values in the low nanomolar range across M1-M5 receptor subtypes, making it a critical analyte in pharmacological and drug metabolism studies.[2][3][5]
The inclusion of six deuterium atoms (-d6) provides a mass shift that makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry.[1][6] However, its utility extends to in vitro assays where it can serve as a tracer or be used in metabolic stability studies.[7] The primary challenge for researchers utilizing this compound in vitro is its inherent physicochemical properties. Like its parent drug, Tolterodine, and the non-labeled metabolite, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 possesses very low aqueous solubility, a critical hurdle that must be overcome to generate reliable and reproducible data.[8]
This guide provides a detailed framework and validated protocols for the effective solubilization and handling of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 for various in vitro applications. We will delve into the causality behind solvent selection, provide step-by-step procedures for preparing stock and working solutions, and outline a self-validating method to ensure compound solubility in your specific assay system.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a compound is the first step in developing a robust experimental plan. The deuteration is not expected to significantly alter these core physical characteristics compared to its non-labeled analogue.
| Property | Value | Source |
| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol | [1] |
| CAS Number | 1189419-89-3 | [1][6] |
| Molecular Formula | C₁₉H₁₉D₆NO₂ | [1][6] |
| Molecular Weight | 305.44 g/mol | [1][6] |
| Appearance | Light Beige Solid (predicted from analogue) | [9] |
| Aqueous Solubility | Very Poor (0.14 g/L or 0.14 mg/mL at 25°C for non-labeled analogue) | [9] |
| Storage | 2-8°C (Short-term); -20°C to -80°C (Long-term Stock Solution) | [1][2] |
Section 2: The Solubility Challenge and Solvent Selection Rationale
The utility of any compound in a cell-based or biochemical assay is contingent upon its ability to remain in a soluble state within the aqueous environment of the assay medium. Precipitation can lead to inaccurate concentration measurements, poor reproducibility, and potential artifacts.[10]
Why Organic Solvents are Necessary: Given the very low intrinsic aqueous solubility, the use of an organic solvent to create a concentrated stock solution is unavoidable.[11][12] Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for this class of compounds due to its high solubilizing power for hydrophobic molecules.[2][13]
The Scientist's Dilemma: Balancing Solubility and Biocompatibility: While DMSO is an excellent solvent, it is not biologically inert. The introduction of any extraneous solvent can alter the cellular environment and impact experimental outcomes.[14][15]
-
Concentration-Dependent Effects: Multiple studies have shown that DMSO concentrations above 1% can reduce cell viability and interfere with assay readouts.[11][14][16] Even at lower concentrations (0.25% - 0.5%), DMSO can exert subtle inhibitory or stimulatory effects on cellular processes, which vary between different cell types.[11][14][17]
-
The Mandate for a Vehicle Control: The causality behind these effects necessitates a critical experimental control: the vehicle control . Every experiment must include a condition where cells are treated with the assay medium containing the same final concentration of DMSO as the highest concentration used for the test compound. This allows any observed effects to be confidently attributed to the compound itself, rather than the solvent.[12]
Our Recommendation: For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% , with a target of ≤0.1% being ideal to minimize potential artifacts.[12][18]
Section 3: Protocol for High-Concentration Stock Solution Preparation
The objective is to create a stable, high-concentration stock solution in 100% DMSO, which can then be used for subsequent dilutions.[19][20] Preparing an accurate high-concentration stock is more precise and minimizes weighing errors compared to preparing low-concentration stocks directly.[19]
Caption: Decision workflow for validating compound solubility in assay media.
Protocol:
-
Prepare a Dilution Series: Prepare working solutions of your compound in your final assay buffer/medium at a range of concentrations, including one concentration step above your planned maximum. For example, if your highest desired concentration is 30 µM, also prepare a 100 µM solution.
-
Incubate: Incubate these solutions under the same conditions as your planned experiment (e.g., 37°C for 2 hours). [21]3. Visual Inspection: After incubation, visually inspect each tube or well against a dark background. Look for any signs of cloudiness, turbidity, or visible precipitate. [22]Microscopic evaluation can also be performed for a more sensitive assessment. [22]4. Determine Maximum Soluble Concentration: The highest concentration that remains a perfectly clear solution is your practical upper limit for the assay. Do not use concentrations at or above where precipitation is observed.
Section 6: Summary & Best Practices
-
Acknowledge Poor Solubility: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 has very low aqueous solubility. A high-concentration stock solution in 100% DMSO is required.
-
Control Your Solvent: DMSO is biologically active. Always keep the final DMSO concentration in your assay low (ideally ≤0.1%, but not exceeding 0.5%) and, most importantly, constant across all wells, including the vehicle control.
-
Validate in Your System: Before any large-scale assay, perform a kinetic solubility test to confirm the compound does not precipitate in your specific assay medium at your working concentrations.
-
Proper Storage is Key: Aliquot your DMSO stock solution and store it at -80°C to maintain its integrity and prevent degradation from multiple freeze-thaw cycles.
-
Document Everything: Record the actual mass of compound weighed, the volume of solvent added, and the lot numbers for all reagents to ensure traceability and reproducibility.
References
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7(1). Available at: [Link]
-
ResearchGate. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tolterodine-impurities. Retrieved from [Link]
-
European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Median steady state tolterodine serum concentration versus time.... Retrieved from [Link]
-
Buteau, K. C. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Deuteration degree progression in an in vitro activity assay.... Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- Nilvebrant, L., et al. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207.
-
Pharmaffiliates. (n.d.). rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Retrieved from [Link]
-
MDPI. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]
-
Springer. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Nature. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
-
FDA. (n.d.). 21-228 Detrol LA Pharmacology Review. Retrieved from [Link]
-
NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]
-
Taylor & Francis. (2019). A Primer of Deuterium in Drug Design. Retrieved from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2014). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]
-
PubMed. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. Retrieved from [Link]
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
Elite Biogenix. (n.d.). DMSO Solution 60ml. Retrieved from [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Retrieved from [Link]
-
SPYRYX BioSCIENCES. (n.d.). (Rac)-5-Hydroxymethyl Tolterodine (hydrochloride). Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Rac)-5-Hydroxymethyl Tolterodine (hydrochloride) | SPYRYX BioSCIENCES [spyryxbio.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elitebiogenix.com [elitebiogenix.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. semanticscholar.org [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Solubility Test | AxisPharm [axispharm.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes & Protocols: The Strategic Use of Deuterated Compounds in DMPK Studies
Introduction: Overcoming DMPK Challenges with Isotopic Reinforcement
In the landscape of drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as its pharmacokinetic (PK) profile—is paramount. The field of Drug Metabolism and Pharmacokinetics (DMPK) aims to characterize these processes to predict a drug's efficacy and safety. However, challenges such as rapid metabolism, formation of toxic metabolites, and analytical difficulties in bioanalysis often hinder the progression of promising candidates.
Strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into drug molecules offers a powerful and versatile tool to address these DMPK challenges.[1] Replacing a hydrogen atom (H) with a deuterium atom (D) is a subtle structural modification that can profoundly, yet predictably, alter a compound's metabolic fate without changing its fundamental pharmacological activity.[]
This guide provides an in-depth exploration of the scientific principles behind deuterium substitution and delivers field-proven protocols for its application in critical DMPK studies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology to accelerate their research, enhance data quality, and build more robust drug candidates.
Scientific Principles: The "Why" Behind Deuteration
The utility of deuterated compounds in DMPK is primarily rooted in the Kinetic Isotope Effect (KIE) .
The Deuterium Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[] Consequently, it requires more energy to break a C-D bond. Many critical metabolic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[1]
By replacing a hydrogen at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of that specific metabolic reaction can be significantly slowed.[1][3] This phenomenon, the KIE, can lead to a reduced rate of metabolism, which in turn may result in a longer drug half-life and increased systemic exposure.[3] The magnitude of the KIE (expressed as kH/kD, the ratio of reaction rates) can range from 2 to 10, depending on the specific enzyme and reaction mechanism.
Benefits of KIE in Drug Design
The strategic application of the KIE can lead to several desirable outcomes:
-
Improved Pharmacokinetic Profile: Slowing the rate of metabolism can increase half-life (t½) and overall drug exposure (Area Under the Curve, AUC), potentially allowing for lower or less frequent dosing.[1][3]
-
Reduced Toxic Metabolite Formation: If a toxic metabolite is formed via a specific metabolic pathway, deuterating the "soft spot" can shunt metabolism towards safer alternative pathways, thereby improving the drug's safety profile.[4][5]
-
Enhanced Efficacy: For drugs where efficacy is correlated with exposure, an improved PK profile can lead to better therapeutic outcomes.
The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies these benefits.[1][3][4][][7] It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease, offering a longer half-life and improved side-effect profile compared to its non-deuterated counterpart.[3][4]
Core Applications in DMPK Studies
Beyond improving therapeutic agents, deuterated compounds are indispensable tools for conducting DMPK studies with greater precision and efficiency.
Quantitative Bioanalysis: The Ideal Internal Standard
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for accurate quantification. A deuterated version of the analyte is the ideal IS because it:
-
Is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[8][9]
-
Co-elutes with the analyte, providing the most effective compensation for matrix effects and ion suppression.[10]
-
Is easily distinguished by its higher mass in the mass spectrometer.
This approach corrects for variability at every step of the analytical process, from sample handling to detection, ensuring the highest level of accuracy and precision.[8][10]
Metabolite Identification (Met-ID)
Identifying metabolites in complex biological matrices can be challenging. A common strategy involves dosing a 1:1 mixture of the unlabeled (d0) drug and its deuterated analog (dx). In the resulting mass spectrometry data, all drug-related material (parent drug and its metabolites) will appear as a characteristic doublet of peaks, separated by the number of deuterium atoms. This allows for the rapid and unambiguous identification of drug-related ions against the complex background of endogenous matrix components.
Cassette Dosing Studies
Cassette dosing is a high-throughput screening method where multiple drug candidates are administered simultaneously to a single animal.[11][12] This approach significantly reduces animal usage and accelerates the evaluation of early-stage compounds.[11][13] However, a key challenge is the potential for drug-drug interactions.[12] Using deuterated analogs of compounds within a cassette allows for their simultaneous analysis without cross-interference in the mass spectrometer, provided the parent compounds have different masses. This is a powerful strategy for validating cassette dosing results or for co-administering a compound and its potential metabolite.[14]
Experimental Protocols
The following protocols provide step-by-step methodologies for common DMPK applications of deuterated compounds.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound and its deuterated analog using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compound (d0) and deuterated analog (dx)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) containing a suitable internal standard
-
96-well plates, incubator, centrifuge
Procedure:
-
Prepare Stock Solutions: Create 10 mM stock solutions of the test compound (d0) and its deuterated analog (dx) in DMSO. Further dilute in buffer to create working solutions.[15]
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes (final protein concentration typically 0.5 mg/mL).[16][17]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (minus-cofactor), add buffer instead.[15][16]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing the internal standard.[16][18] This step simultaneously stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.[15]
-
Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Data Presentation:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| Drug-H (d0) | 12.5 | 55.4 |
| Drug-D (d6) | 38.2 | 18.1 |
| Verapamil (Control) | 15.1 | 45.9 |
Table 1: Example data from an in vitro metabolic stability assay comparing a parent drug with its deuterated analog.
Protocol 2: In Vivo Rodent Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of a compound and its deuterated analog following intravenous (IV) or oral (PO) administration in mice or rats.
Materials:
-
Test compound (d0) and deuterated analog (dx)
-
Appropriate dosing vehicle (e.g., saline, PEG400/water)
-
Sprague-Dawley rats (or other appropriate rodent strain)
-
Dosing syringes, blood collection tubes (e.g., K2-EDTA)
-
Centrifuge, plasma storage vials
-
LC-MS/MS system
Procedure:
-
Animal Acclimation & Dosing: Acclimate animals according to institutional guidelines.[19] Administer the compound (d0 or dx) to separate groups of animals (n=3-5 per group) via the desired route (e.g., 1 mg/kg IV, 5 mg/kg PO).
-
Blood Sampling: Collect serial blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, submandibular vein).[13][20]
-
Plasma Preparation: Immediately process the blood samples by centrifuging (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Sample Analysis:
-
Thaw plasma samples.
-
Aliquot a small volume (e.g., 25 µL) into a 96-well plate.
-
Add a deuterated internal standard (if the test article is d0, the dX version can be the IS, and vice-versa) in acetonitrile to precipitate proteins and prepare the sample for analysis.[21]
-
Vortex, centrifuge, and transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including AUC, Cmax, t½, and clearance (CL).
Data Presentation:
| Parameter | Drug-H (d0) - IV | Drug-D (d6) - IV | Drug-H (d0) - PO | Drug-D (d6) - PO |
| Dose (mg/kg) | 1 | 1 | 5 | 5 |
| Cmax (ng/mL) | 450 | 480 | 320 | 850 |
| AUC (ng*h/mL) | 890 | 2150 | 1500 | 5800 |
| t½ (h) | 2.1 | 5.5 | 2.3 | 5.9 |
| CL (mL/h/kg) | 1.12 | 0.47 | - | - |
| Bioavailability (%) | - | - | 33.7 | 54.0 |
Table 2: Example pharmacokinetic parameters for a parent drug and its deuterated analog following IV and PO dosing in rats.
Protocol 3: Metabolite Identification using a 1:1 Mixture
Objective: To confidently identify drug-related metabolites in an in vitro or in vivo sample.
Procedure:
-
Prepare Dosing Solution: Create a solution containing an equimolar (1:1) mixture of the non-deuterated (d0) and a deuterated (e.g., d4) version of the drug.
-
Conduct Experiment: Perform an in vitro incubation (e.g., with liver microsomes, as in Protocol 1) or an in vivo study (as in Protocol 2) using this 1:1 mixture.
-
Sample Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a TOF or Orbitrap instrument.
-
Data Interrogation:
-
Acquire the data in full scan mode.
-
Look for the parent drug's isotopic signature: two peaks of equal intensity separated by 4 Da (for a d4 label).
-
Use data mining software to search the entire dataset for ion pairs that exhibit this same 4 Da mass difference and co-elute. Each such pair represents a potential metabolite.
-
The mass shift from the parent doublet to the metabolite doublet indicates the mass of the metabolic modification (e.g., a +15.995 Da shift indicates hydroxylation).
-
Conclusion
Deuterated compounds are a cornerstone of modern DMPK science. Their application ranges from a strategic approach to improving the metabolic properties of drug candidates to their use as critical tools for generating high-quality bioanalytical and metabolic data.[1] By understanding and applying the principles of the kinetic isotope effect, researchers can design better drugs and conduct more efficient, precise, and informative DMPK studies, ultimately accelerating the journey from discovery to clinical application.
References
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]
-
Sharma, R., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Available at: [Link]
-
Wikipedia. (n.d.). Deuterated drug. Wikipedia. Available at: [Link]
-
Russak, E. M., & Bednarczyk, D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
White, R. E., & Manitpisitkul, P. (2001). Pharmacokinetic theory of cassette dosing in drug discovery screening. Drug Metabolism and Disposition. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Available at: [Link]
-
Niedenführ, S., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of Biological Chemistry. Available at: [Link]
-
NIH. (n.d.). Murine Pharmacokinetic Studies. National Institutes of Health. Available at: [Link]
-
Bioscientia. (n.d.). Deuterated Drugs. Bioscientia. Available at: [Link]
-
Sharma, R., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. Available at: [Link]
-
Phelps, M. A., et al. (2002). Cassette dosing pharmacokinetics of a library of 2,6,9-trisubstituted purine cyclin-dependent kinase 2 inhibitors prepared by parallel synthesis. Molecular Cancer Therapeutics. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]
-
Certara. (n.d.). Cassette Dosing: Advantages and Challenges. Certara. Available at: [Link]
-
ResearchGate. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Academia.edu. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Available at: [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
ScienceDirect. (n.d.). Metabolite Annotation through Stable Isotope Labeling. ScienceDirect. Available at: [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Available at: [Link]
-
American Chemical Society. (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. Available at: [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. Available at: [Link]
-
IJIRMPS. (n.d.). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. International Journal of Innovative Research in Medical and Pharmaceutical Sciences. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways. Bioanalysis Zone. Available at: [Link]
-
Heavy Water Board. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. hwb.gov.in. Available at: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. mttlab.eu. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]
-
Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]
-
NIH. (2025). Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. National Institutes of Health. Available at: [Link]
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. bioscientia.de [bioscientia.de]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. certara.com [certara.com]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mercell.com [mercell.com]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Tolterodine-d6
Welcome to the technical support center for the LC-MS/MS analysis of Tolterodine-d6. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis. Here, we address common challenges, with a focus on mitigating matrix effects to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant ion suppression for Tolterodine-d6 in my plasma samples. What are the likely causes and how can I troubleshoot this?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS and can lead to inaccurate quantification.[1][2] It occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest, in this case, Tolterodine-d6.[1][3] The primary culprits in plasma are often phospholipids and proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Initial Steps to Pinpoint the Issue:
-
Post-Column Infusion Experiment: This is a definitive way to visualize the regions of ion suppression in your chromatogram. Infuse a constant flow of Tolterodine-d6 solution post-column while injecting a blank, extracted plasma sample. Dips in the baseline signal of Tolterodine-d6 indicate retention times where matrix components are causing suppression.
-
Matrix Effect Calculation: Quantify the extent of the matrix effect. A common method is to compare the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
Q2: How does the choice of sample preparation technique impact matrix effects for Tolterodine-d6 analysis?
A2: Sample preparation is your first and most critical line of defense against matrix effects. The goal is to remove interfering endogenous components while efficiently recovering your analyte.[4] For Tolterodine-d6 in plasma, the three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4]
| Technique | Principle | Pros | Cons | Typical Recovery for Tolterodine-like compounds |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins. | Simple, fast, high-throughput.[5] | Non-selective, often leaves phospholipids in the supernatant, leading to higher matrix effects.[5] | 80-95% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Cleaner extracts than PPT, good removal of salts and some phospholipids.[5] | More labor-intensive, uses larger volumes of organic solvents.[5] | 85-105%[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects. | More complex method development, can be more expensive. | >90% |
Recommendation: While PPT is quick, the high potential for matrix effects from residual phospholipids makes LLE or SPE a more robust choice for sensitive bioanalytical methods.[6][7] For Tolterodine, a basic compound, LLE with an appropriate organic solvent (e.g., methyl tert-butyl ether) at an alkaline pH is often effective.[8] SPE, particularly using a mixed-mode or polymeric sorbent, can offer the highest degree of cleanup.[8][9]
Q3: I'm using Tolterodine-d6 as a stable isotope-labeled internal standard. Shouldn't this automatically correct for matrix effects?
A3: Yes, a stable isotope-labeled internal standard (SIL-IS) like Tolterodine-d6 is the preferred method to compensate for matrix effects.[4] The underlying principle is that the SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4] Therefore, the ratio of the analyte to the IS should remain constant, leading to accurate quantification.
However, there are important considerations:
-
Differential Matrix Effects: In some rare cases, the analyte and SIL-IS may not experience identical matrix effects, leading to inaccuracies.
-
Loss of Sensitivity: While the ratio may be correct, significant ion suppression can reduce the signal of both the analyte and the IS, potentially to a level below the lower limit of quantification (LLOQ).[4]
Therefore, even when using a SIL-IS, it is crucial to minimize matrix effects through proper sample preparation and chromatography to ensure method robustness and sensitivity.[4]
Q4: Can I optimize my chromatographic conditions to further reduce matrix effects for Tolterodine-d6?
A4: Absolutely. Chromatographic separation is a powerful tool to resolve your analyte from co-eluting matrix components.
Strategies for Chromatographic Optimization:
-
Gradient Elution: Employing a gradient elution can help separate early-eluting, polar interferences (like phospholipids) from Tolterodine.[3]
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) if a standard C18 column does not provide adequate separation from matrix components.
-
Mobile Phase Modifiers: Adjusting the pH of the mobile phase can alter the retention of both Tolterodine and interfering compounds. For Tolterodine, which is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) will promote good peak shape and retention on a reversed-phase column.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Tolterodine-d6 from Human Plasma
This protocol is a starting point and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 25 µL of Tolterodine-d6 internal standard working solution.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to raise the pH and ensure Tolterodine is in its free base form. Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Caption: Liquid-Liquid Extraction workflow.
Protocol 2: LC-MS/MS Parameters for Tolterodine and Tolterodine-d6
These are typical starting parameters and will require optimization.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Tolterodine: m/z 326.3 → 147.2
-
Tolterodine-d6: m/z 332.3 → 153.2[10]
-
Note: The exact m/z values may vary slightly depending on the instrument and calibration. Always optimize collision energy and other MS parameters for your specific instrument.
By systematically evaluating your sample preparation and chromatographic methods, you can effectively mitigate matrix effects and develop a robust and reliable LC-MS/MS assay for the quantification of Tolterodine-d6. For further assistance, please consult the references below or contact your instrument manufacturer's application support team.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry & Research. Retrieved from [Link]
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1088-1095.
-
Sabri, N. A. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. Retrieved from [Link]
- Van den Broek, I., & van Dongen, W. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Shaik, R. P., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 489-497.
-
Shaik, R. P., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. National Center for Biotechnology Information. Retrieved from [Link]
- Rocca, M. L., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(17), 3874.
-
Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis [Video]. YouTube. [Link]
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Al-Salami, H., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Center for Biotechnology Information. Retrieved from [Link]
- Ye, C., & An, B. (2014). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
-
Wang, S., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. Retrieved from [Link]
- Sadagopan, N., et al. (2001). Capillary Solid-Phase Extraction-Tandem Mass Spectrometry for Fast Quantification of Free Concentrations of Tolterodine and Two Metabolites in Ultrafiltered Plasma Samples.
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]
-
Chamkasem, N. (2021, May 31). How to reduce matrix effect for HPLC-UV analysis?. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
- Dolgy, A., & Van Bramer, S. E. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 20(5), 440-452.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Wang, L., & Shah, V. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Swart, R., et al. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry.
-
Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
- Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1279-1291.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Agilent Technologies. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
- Patel, D. P., et al. (2012). Chiral Separation of Tolterodine Tartrate Using Amylosed Base Immobilized Stationary Phase in LC Method. Asian Journal of Chemistry, 24(12), 5555-5558.
- Stry, J. J., Zhou, X., & Gaddamidi, V. (2007). Peer Reviewed: Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 79(19), 724A-729A.
- Watanabe, E., et al. (2015). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Agricultural and Food Chemistry, 63(20), 4983-4991.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]
- Schrader, M., & Schulz-Knappe, P. (2001). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. International Journal of Molecular Sciences, 2(1), 59-70.
-
Regulations.gov. (2013, December 12). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
- Stone, J. A., van Staveren, D. R., & Fitzgerald, R. L. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 14-19.
- Shaaban, M. A., et al. (2017). Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics.
-
ResearchGate. (n.d.). Chemical structures of tolterodine, tolterodine-d6, 5-hydroxy methyl.... Retrieved from [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Capillary solid-phase extraction-tandem mass spectrometry for fast quantification of free concentrations of tolterodine and two metabolites in ultrafiltered plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
Welcome to the technical support center for the bioanalytical stability testing of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. As a deuterated internal standard, the stability of this analyte is not just a recommendation—it is the bedrock upon which the accuracy and reliability of your entire quantitative assay for tolterodine and its metabolites rest. An unstable internal standard can lead to erroneous pharmacokinetic data, jeopardizing study outcomes.
This guide is structured to provide immediate, actionable insights. We begin with frequently asked questions (FAQs) for quick answers to common queries, followed by in-depth troubleshooting guides for when you encounter specific stability challenges. Our approach is grounded in regulatory expectations and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is stability testing for a deuterated internal standard like 5-Hydroxymethyl Desisopropyl Tolterodine-d6 so critical?
A1: The fundamental assumption in mass spectrometry-based bioanalysis is that the internal standard (IS) behaves identically to the analyte during sample preparation and analysis. If your IS, 5-Hydroxymethyl Desisopropyl Tolterodine-d6, degrades during sample storage or processing while the native analyte does not, the analyte/IS peak area ratio will be artificially inflated. This leads to an overestimation of the analyte's concentration. Conversely, if the analyte degrades and the IS does not, you will underestimate the concentration. Therefore, demonstrating the stability of the IS under all relevant conditions is mandatory to ensure data integrity, as outlined in regulatory guidelines from the FDA and EMA.[1][2][3]
Q2: What are the primary factors that can cause degradation of this analyte in biological matrices like plasma or urine?
A2: The degradation of drugs and their metabolites in biological samples is typically influenced by several factors.[4][5][6][7] For a molecule like 5-Hydroxymethyl Desisopropyl Tolterodine-d6, the key risk factors are:
-
Enzymatic Degradation: Plasma and other matrices contain various enzymes (e.g., esterases, oxidases) that can metabolize the analyte even after sample collection.[8]
-
pH-Dependent Hydrolysis: The analyte's chemical structure may have functional groups susceptible to acid or base hydrolysis. The pH of the biological matrix (which can change during storage, for instance, due to CO₂ dissolution in plasma) can accelerate this degradation.[9][10]
-
Temperature: Higher temperatures accelerate chemical and enzymatic degradation rates.[10][11] This is critical for bench-top stability and during freeze-thaw cycles.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially if the molecule has susceptible moieties.
-
Photodegradation: Exposure to light can be a factor, although typically less of a concern when samples are stored in amber tubes and kept in freezers.[11]
Q3: What are the main types of stability tests I need to perform according to regulatory guidelines?
A3: Bioanalytical method validation requires a comprehensive assessment of analyte stability.[3][12][13] The core stability tests you must conduct for your analyte in the specific biological matrix are:
-
Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a duration that mimics sample handling and preparation time.
-
Long-Term Stability: Determines stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that meets or exceeds the duration of your study sample storage.
-
Stock and Working Solution Stability: Confirms the stability of your standard and IS solutions under their storage conditions.
Q4: My freeze-thaw stability failed. What is the most common cause?
A4: The most frequent cause of freeze-thaw instability is cellular lysis. When samples like whole blood or plasma are frozen, ice crystals can rupture cells. Upon thawing, intracellular enzymes are released into the matrix, which can then degrade the analyte.[14] Another possibility is pH shifts during the freezing process, which can concentrate solutes in unfrozen water pockets and promote degradation.
Q5: Can the choice of anticoagulant in my blood collection tubes affect the stability of my analyte?
A5: Absolutely. The choice of anticoagulant can significantly impact analyte stability.[8] Some anticoagulants, like certain types of heparin, may not adequately inhibit enzymatic activity. Others, like sodium fluoride, are weak enzyme inhibitors and can help stabilize ester-containing compounds.[8] Furthermore, different anticoagulants and their counter-ions (e.g., K2EDTA vs. NaHeparin) can result in slight pH differences in the plasma, which may affect pH-sensitive analytes.[9][15] It is crucial to validate stability in the exact same matrix (including the same anticoagulant) that will be used for the study samples.[12]
Troubleshooting Guides & In-Depth Protocols
Issue 1: Freeze-Thaw Stability Failure
Symptom: The mean concentration of your low and/or high Quality Control (QC) samples deviates by more than 15% from the baseline (T=0) samples after undergoing one or more freeze-thaw cycles.[12][16]
Causality Analysis: This failure points to degradation initiated or accelerated by the physical process of freezing and thawing. The primary suspects are the release of intracellular enzymes or pH shifts. The goal of troubleshooting is to identify the root cause and mitigate it.
-
Confirm the Failure: Repeat the freeze-thaw stability experiment with a freshly prepared batch of QCs. Ensure that the thaw process is consistent (e.g., duration at room temperature, on ice).
-
Investigate Enzymatic Degradation:
-
Hypothesis: Endogenous enzymes released during cell lysis are degrading the analyte.
-
Action: Prepare a new set of QC samples in the biological matrix. Before spiking with the analyte, add a broad-spectrum enzyme inhibitor cocktail (e.g., containing serine protease, esterase, and phosphatase inhibitors).
-
Rationale: If the analyte is now stable through the freeze-thaw cycles, enzymatic degradation is the confirmed cause. This provides a self-validating system: the problem disappears when the hypothesized cause is neutralized.
-
-
Investigate pH Shift:
-
Hypothesis: The pH of the matrix is shifting to a range where the analyte is unstable.
-
Action: Measure the pH of the matrix before freezing and immediately after thawing. If a significant shift is observed, consider buffering the samples. Prepare new QC samples in a matrix that has been fortified with a biological buffer (e.g., PBS) to maintain a stable pH.
-
Rationale: If the buffered samples pass the stability test, pH-mediated hydrolysis was the likely culprit.
-
-
Evaluate Thawing Conditions:
-
Hypothesis: The duration or temperature of the thaw process allows for significant degradation.
-
Action: Modify the thawing procedure. For example, thaw samples rapidly in a 37°C water bath and immediately place them on ice, or thaw them slowly overnight at 4°C.
-
Rationale: Minimizing the time the sample spends at temperatures conducive to degradation can sometimes resolve the issue.
-
Caption: Workflow for a typical freeze-thaw stability experiment.
Issue 2: Long-Term Stability Failure
Symptom: The mean concentration of your low and/or high QC samples deviates by more than 15% from the nominal concentration after being stored for an extended period (e.g., 3 months at -80°C).
Causality Analysis: This indicates slow, persistent degradation over time. The cause is often chemical rather than enzymatic, as enzymatic activity is significantly reduced at very low temperatures. Potential causes include slow hydrolysis, oxidation, or interaction with container surfaces.
-
Verify Storage Conditions:
-
Hypothesis: The freezer temperature was not consistently maintained.
-
Action: Check the freezer's temperature logs for any excursions or prolonged periods at higher temperatures. Ensure the samples were stored in a location without significant temperature fluctuations (i.e., not in the door).
-
Rationale: Even brief temperature excursions can accelerate degradation over a long period.
-
-
Investigate Chemical Degradation:
-
Hypothesis: The analyte is susceptible to slow hydrolysis or oxidation.
-
Action (pH): If not already done, consider using a buffered matrix for your samples to maintain a stable pH over the long term.
-
Action (Oxidation): Prepare QC samples under an inert atmosphere (e.g., nitrogen or argon) before sealing and freezing.
-
Rationale: Removing potential reactants like H+ ions (by buffering) or oxygen (by using an inert atmosphere) can prevent degradation. If samples prepared under these conditions are stable, you have identified the degradation pathway.
-
-
Evaluate Container Material:
-
Hypothesis: The analyte is adsorbing to the walls of the storage tubes.
-
Action: Repeat the long-term stability test using different types of storage tubes (e.g., low-adsorption polypropylene or silanized glass vials).
-
Rationale: Adsorption can lead to a perceived loss of analyte. Comparing results between different materials can quickly diagnose this issue.
-
| Stability Test | Storage Conditions | Duration | Acceptance Criteria (Mean % Deviation from Nominal) |
| Freeze-Thaw | 3 cycles (-80°C to Room Temp) | ~72 hours | ≤ 15% |
| Short-Term (Bench-Top) | Room Temperature (~22°C) | ≥ 4 hours | ≤ 15% |
| Long-Term | -80°C | ≥ 90 days | ≤ 15% |
| Stock Solution | 4°C | ≥ 30 days | ≤ 10% |
Note: Acceptance criteria are based on common regulatory expectations for small molecules.[12][16] The duration should be adjusted to reflect the actual conditions of your study.
Caption: A logical workflow for selecting a mitigation strategy.
References
- Stability of Direct Oral Anticoagulants Concentrations in Blood Samples for Accessibility Expansion of Chromogenic Assays. PubMed Central.
- Enzyme inhibitor. Wikipedia.
- Guideline on Bioanalytical method valid
- How to Improve Drug Plasma Stability?
- Stability of the samples for tolterodine and 5-hydroxy methyl tolterodine.
- 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Enzyme Inhibition. Chemistry LibreTexts.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).
- Overcoming Challenges in Plasma Sample Prep. Lab Manager.
- Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. PubMed.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Factors affecting stability of drugs. Slideshare.
- Bioanalytical Method Valid
- Stability Assessments in Bioanalytical Method Valid
- "Drug Stability and factors that affect on the drug stability" Review. IJRPS.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- DRUG STABILITY. IJSDR.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. ijsdr.org [ijsdr.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors affecting stability of drugs | PPTX [slideshare.net]
- 11. qbdgroup.com [qbdgroup.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for d6-Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing d6-labeled compounds in mass spectrometry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges and nuances of optimizing your mass spectrometer source for these critical internal standards. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Troubleshooting Guide: Common Issues with d6-Labeled Compounds
This section addresses specific problems you may encounter during the analysis of d6-labeled compounds, offering systematic approaches to diagnose and resolve them.
Scenario 1: Low or Inconsistent Signal Intensity of the d6-Labeled Internal Standard (IS)
Question: I'm observing a weak or highly variable signal for my d6-labeled internal standard, while the signal for the unlabeled analyte is strong and consistent. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors, often related to the subtle physicochemical differences between the deuterated and non-deuterated compounds. Here’s a step-by-step approach to diagnose and resolve the problem:
Step 1: Evaluate for Chromatographic Shift and Matrix Effects. Deuteration can sometimes lead to a slight shift in retention time compared to the unlabeled analyte.[1] This can cause the d6-IS to elute in a region with different co-eluting matrix components, leading to differential ion suppression or enhancement.[2][3]
-
Action: Overlay the chromatograms of the analyte and the d6-IS. If a significant retention time difference is observed, adjust your chromatographic method to ensure co-elution. This is critical for the IS to effectively compensate for matrix effects.[4]
Step 2: Optimize Cone (Orifice) Voltage. The cone voltage is a critical parameter for ion transmission from the atmospheric pressure region to the vacuum region of the mass spectrometer.[5][6] The optimal cone voltage can differ between the analyte and its deuterated analog due to potential differences in fragmentation susceptibility.
-
Action: Perform a cone voltage optimization experiment for the d6-IS independently of the analyte. Infuse a solution of the d6-IS and ramp the cone voltage to find the value that yields the maximum signal intensity for the precursor ion.[5]
Step 3: Investigate In-Source Hydrogen-Deuterium (H-D) Exchange. High source temperatures can sometimes promote the exchange of deuterium atoms on your labeled compound with protons from the solvent, leading to a decrease in the d6-IS signal and a potential increase in the signal at the analyte's m/z.[7]
-
Action: Systematically lower the desolvation temperature in increments of 25°C and monitor the signal intensity of the d6-IS. A significant increase in signal at lower temperatures may indicate that H-D exchange was occurring.
Step 4: Assess Desolvation Gas Flow Rate. The desolvation gas (typically nitrogen) aids in the evaporation of solvent from the ESI droplets. An inappropriate flow rate can lead to incomplete desolvation (low signal) or ion suppression.[8][9]
-
Action: Optimize the desolvation gas flow rate by systematically increasing it while monitoring the d6-IS signal. Look for a plateau in the signal intensity, which indicates optimal desolvation.[10]
Scenario 2: Poor Peak Shape for the d6-Labeled Internal Standard
Question: My d6-labeled internal standard consistently shows fronting or tailing peaks, even when the analyte peak shape is good. What could be causing this and how can I improve it?
Answer: Poor peak shape for a d6-IS, when the analyte peak is symmetrical, often points to issues with the sample preparation or specific interactions of the deuterated compound.
Step 1: Check for Overloading. While less common for internal standards, injecting too high a concentration can lead to peak fronting.[11]
-
Action: Prepare a dilution series of your d6-IS and inject them. If the peak shape improves at lower concentrations, you may need to adjust the spiking concentration in your samples.
Step 2: Investigate Adsorption and Solubility Issues. The d6-IS may have slightly different solubility or adsorption characteristics compared to the analyte, leading to interactions with the analytical column or other components of the LC system.[11]
-
Action:
-
Ensure the d6-IS is fully dissolved in the reconstitution solvent.
-
Consider adding a small percentage of an organic solvent to your aqueous mobile phase to reduce potential adsorption to tubing or the column frit.
-
Evaluate a different analytical column with a different stationary phase chemistry.
-
Step 3: Rule Out Contamination. Contamination in the MS source or transfer optics can sometimes manifest as peak tailing for specific compounds.
-
Action: Perform a thorough cleaning of the mass spectrometer's ion source and optics according to the manufacturer's recommendations.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of mass spectrometer source parameters for d6-labeled compounds.
Q1: Why do I need to optimize source parameters specifically for my d6-labeled internal standard? Shouldn't the optimal settings be the same as for the unlabeled analyte?
While d6-labeled standards are chemically very similar to their unlabeled counterparts, the substitution of hydrogen with deuterium can introduce subtle differences that impact their behavior in the mass spectrometer.[1] The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can alter the fragmentation pattern of the molecule in the source, potentially requiring a different cone voltage to achieve optimal transmission of the precursor ion without inducing unwanted fragmentation.[6] Additionally, as mentioned in the troubleshooting guide, deuteration can slightly alter chromatographic retention time, necessitating individual optimization to account for potential matrix effects at a different elution time.
Q2: What is the ideal desolvation temperature for d6-labeled compounds, and how do I determine it?
There is no single "ideal" desolvation temperature, as it is compound-dependent. The primary goal is to achieve efficient desolvation of the ESI droplets to maximize ion release without causing thermal degradation of the analyte or in-source H-D exchange.[7]
A systematic approach to determine the optimal desolvation temperature is as follows:
-
Infuse a constant concentration of your d6-labeled compound into the mass spectrometer.
-
Start with a relatively low desolvation temperature (e.g., 250 °C).
-
Gradually increase the temperature in 25-50 °C increments.
-
Monitor the signal intensity of the d6-IS at each temperature.
-
The optimal temperature is typically the point at which the signal intensity plateaus before starting to decrease (which could indicate thermal degradation).
Q3: How does the cone voltage affect my d6-labeled compound, and what is the risk of setting it too high?
The cone voltage (also known as orifice voltage or declustering potential) serves two main purposes: it helps to extract ions from the atmospheric pressure source into the mass analyzer, and it can induce in-source fragmentation.[5] Setting the cone voltage too low can result in poor ion transmission and a weak signal. Conversely, setting it too high can cause the d6-labeled precursor ion to fragment before it reaches the quadrupole for selection. This can lead to a lower signal for your intended precursor ion and may complicate quantification. The optimal cone voltage is a balance between maximizing ion transmission and minimizing premature fragmentation.[6]
Q4: Can the desolvation gas flow rate impact the stability of my d6-labeled compound's signal?
Yes, an unstable or improperly set desolvation gas flow rate can lead to signal instability.[8][9] If the flow is too low, desolvation will be incomplete, resulting in a lower and potentially more variable signal. If the flow is excessively high, it can cause turbulence in the ESI plume, leading to an unstable spray and fluctuating signal intensity. It's important to optimize this parameter to find a stable operating range that provides a consistent and robust signal for your d6-IS.
Experimental Protocols & Data Presentation
Protocol 1: Systematic Optimization of ESI Source Parameters for a d6-Labeled Internal Standard
This protocol outlines a systematic approach to optimize key source parameters for your d6-IS.
-
Preparation: Prepare a solution of your d6-IS in a solvent composition that mimics your final LC mobile phase at the expected elution time of your analyte. A typical concentration is 100 ng/mL.
-
Infusion: Infuse the d6-IS solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Parameter Optimization Sequence:
-
Capillary Voltage: While infusing, adjust the capillary voltage to achieve a stable ion current. Start with a typical value (e.g., 3.0 kV for positive ion mode) and adjust in 0.5 kV increments until a stable signal is observed.
-
Cone Voltage: With a stable capillary voltage, ramp the cone voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) and record the signal intensity of the d6-IS precursor ion. Plot intensity vs. cone voltage to determine the optimal setting.
-
Desolvation Temperature: Set the cone voltage to its optimum. Begin at a low temperature (e.g., 250 °C) and increase in 25 °C increments, allowing the source to stabilize at each setpoint. Record the signal intensity and identify the temperature that provides the maximum stable signal.
-
Desolvation Gas Flow: With the optimal cone voltage and temperature, vary the desolvation gas flow rate (e.g., from 400 L/hr to 1000 L/hr in 100 L/hr increments). Plot signal intensity vs. flow rate to find the optimal value.
-
-
Verification: Once all parameters are optimized via infusion, perform an injection of the d6-IS through your LC system to confirm performance under chromatographic conditions.
Table 1: Example of Cone Voltage Optimization Data
| Cone Voltage (V) | d6-IS Signal Intensity (Counts) |
| 10 | 50,000 |
| 20 | 150,000 |
| 30 | 450,000 |
| 40 | 800,000 |
| 50 | 750,000 |
| 60 | 600,000 |
| 70 | 400,000 |
| 80 | 250,000 |
| 90 | 100,000 |
| 100 | 50,000 |
In this example, the optimal cone voltage is 40 V, as it yields the highest signal intensity.
Visualizations
Workflow for Troubleshooting Low d6-IS Signal
Caption: A logical workflow for diagnosing and resolving low or inconsistent d6-IS signals.
Relationship of ESI Source Parameters
Caption: Interrelationship of key ESI source parameters and their collective impact on the final analyte signal.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. Available at: [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
Lee, J. W., Lee, H. R., & Kim, J. H. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS One, 10(4), e0124159. Available at: [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
O'Brien, R., et al. (2022). Solvent and Flow Rate Effects on the Observed Compositional Profiles and the Relative Intensities of Radical and Protonated Species in Atmospheric Pressure Photoionization Mass Spectrometry. Analytical Chemistry, 94(10), 4277-4285. Available at: [Link]
-
Kyle, J. E., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(22), 13368-13376. Available at: [Link]
-
Little, J. L. (2016). Hidden Problems in Your LC–MS Data?. LCGC North America, 34(2), 108-117. Available at: [Link]
-
Li, L., et al. (2017). Development of High-Performance Chemical Isotope Labeling LC–MS for Profiling the Carbonyl Submetabolome. Analytical Chemistry, 89(11), 5964-5971. Available at: [Link]
-
Gault, J., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Bowman, B. A., et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
Yamada, K., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. Available at: [Link]
-
Waters Corporation. (n.d.). Desolvation gas flow is unstable when it is set to a high value - WKB236650. Available at: [Link]
-
Farmer, P. B., & Sweetman, G. M. (1995). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 16(12), 2825-2834. Available at: [Link]
-
Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 394-401. Available at: [Link]
-
Chromatography Forum. (2009). Basic calculations with internal standards. Available at: [Link]
-
Trimpin, S., & Deinzer, M. L. (2005). Gas phase ionization/desolvation and their effect on protein charge state distributions under MALDI conditions. Journal of the American Society for Mass Spectrometry, 16(4), 542-551. Available at: [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1), 58-66. Available at: [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Kyle, J. E., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PubMed, 30457312. Available at: [Link]
-
Waters Corporation. (n.d.). For running the mass spectrometer at high flow rates, what are recommended flow rates versus temperature and gas flow? - WKB204351. Available at: [Link]
-
Wagner, D., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894. Available at: [Link]
-
ResearchGate. (n.d.). Cone voltage, collision energy, precursor ion and poducts ions used for... Available at: [Link]
-
Wójcik, Ł., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 22-31. Available at: [Link]
-
Harvey, D. J. (2001). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. Journal of Mass Spectrometry, 36(5), 577-580. Available at: [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? Available at: [Link]
-
Wang, R., & Zenobi, R. (2011). Exploiting adduct formation through an auxiliary spray in liquid chromatography-electrospray ionization mass spectrometry to improve charge-carrier identification. Analytical and Bioanalytical Chemistry, 401(1), 213-221. Available at: [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Available at: [Link]
-
Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. Available at: [Link]
-
D’atri, V., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC Europe, 32(10), 552-561. Available at: [Link]
-
Kopp, M., et al. (2022). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry, 33(5), 843-851. Available at: [Link]
-
Hebert, A. S., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of Proteome Research, 22(6), 2097-2103. Available at: [Link]
-
Chromatography Forum. (2016). Interpreting "bad" peak shapes in LC-MS. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent and Flow Rate Effects on the Observed Compositional Profiles and the Relative Intensities of Radical and Protonated Species in Atmospheric Pressure Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.waters.com [support.waters.com]
- 10. support.waters.com [support.waters.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Strategies to Minimize Ion Suppression for Tolterodine Metabolites
Welcome to the technical support center dedicated to providing solutions for minimizing ion suppression when analyzing Tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in bioanalytical LC-MS/MS assays. Here, we will explore the underlying causes of ion suppression and provide practical, field-proven strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Tolterodine analysis?
A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of the target analyte, in this case, Tolterodine and its metabolites, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to decreased sensitivity, poor precision, and inaccurate quantification.[3]
Tolterodine is a competitive muscarinic receptor antagonist metabolized in the liver, primarily into a pharmacologically active 5-hydroxymethyl derivative.[4][5][6] When analyzing biological samples, endogenous components like phospholipids, salts, and other metabolites can interfere with the ionization of Tolterodine and its metabolites in the mass spectrometer's ion source, leading to suppressed signal intensity.[3] It is crucial to address ion suppression as it can significantly compromise the validity of pharmacokinetic and other bioanalytical studies.[3]
Q2: How do I know if my assay is affected by ion suppression?
A: The most common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of the analyte indicates the presence of co-eluting, suppressing agents.
Another approach is the matrix effect evaluation as recommended by regulatory bodies like the FDA.[7] This involves comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[8] A matrix factor of less than 1 indicates ion suppression.
Q3: What are the primary causes of ion suppression in an ESI source?
A: Electrospray ionization (ESI) is particularly susceptible to ion suppression.[9][10] The main causes include:
-
Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. Co-eluting matrix components with high concentrations or high basicity can compete with the analyte for these charges, reducing the number of charged analyte ions that reach the gas phase.[1][9]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the surface tension and viscosity of the ESI droplets.[9][10] This hinders the solvent evaporation process, which is critical for the release of gas-phase ions, thereby suppressing the analyte signal.[10]
-
Ion Pairing: Some mobile phase additives, like trifluoroacetic acid (TFA), can form strong ion pairs with positively charged analytes.[11] These neutral pairs are not efficiently ionized, leading to a suppressed signal.[11]
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for Tolterodine and its 5-hydroxymethyl metabolite in plasma samples.
This is a classic sign of significant ion suppression, likely from endogenous phospholipids in the plasma matrix. The following troubleshooting workflow can help mitigate this issue.
Caption: Troubleshooting workflow for ion suppression.
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analytes of interest.[2][12]
-
From Protein Precipitation to a More Selective Technique: While simple and fast, protein precipitation is often insufficient for removing phospholipids. Consider switching to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[2][13]
-
Liquid-Liquid Extraction (LLE): LLE is a cost-effective method for separating compounds based on their differential solubility in two immiscible liquids.[13][14] For Tolterodine, a basic compound, an alkaline extraction with a non-polar organic solvent is effective.
-
Solid-Phase Extraction (SPE): SPE offers high recovery and cleaner extracts.[13] A mixed-mode cation exchange SPE sorbent is ideal for extracting basic drugs like Tolterodine from biological fluids.[15]
-
Detailed Protocol: Mixed-Mode Cation Exchange SPE for Tolterodine and Metabolites in Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1M phosphate buffer (pH 6.0).[15]
-
Sample Loading: Pretreat 0.5 mL of plasma by adding 0.5 mL of 0.1M phosphate buffer (pH 6.0). Load the diluted sample onto the conditioned cartridge.
-
Washing:
-
Wash 1: 1 mL of deionized water to remove salts.
-
Wash 2: 1 mL of 0.1M acetic acid to remove neutral and acidic interferences.
-
Wash 3: 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute Tolterodine and its metabolites with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.
Step 2: Refine Chromatographic Separation
If ion suppression persists, the next step is to improve the chromatographic separation to resolve the analytes from the interfering matrix components.
-
Reversed-Phase Chromatography (RPC): This is the most common LC mode.
-
Gradient Optimization: A shallower gradient can improve the resolution between early-eluting phospholipids and the analytes.
-
Column Chemistry: Consider a C18 column with good peak shape for basic compounds.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar metabolites that are not well-retained in RPC.[16][17][18][19] Since some of Tolterodine's metabolites are more polar, HILIC can be beneficial.[18]
| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica, amide)[20] |
| Mobile Phase | High aqueous content for polar analytes | High organic content for polar analytes[20] |
| Elution Order | Least polar elutes first | Most polar elutes last[16] |
| Best For | Non-polar to moderately polar compounds | Highly polar compounds[18] |
Step 3: Adjust MS Source Conditions
Optimizing the mass spectrometer's ion source can sometimes reduce the impact of ion suppression.
-
Switching Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[9][10] If your instrument has an interchangeable source, testing your samples with APCI is a worthwhile step.[9][10] ESI is better for polar and ionizable compounds, while APCI is more suitable for neutral or less polar compounds.[21][22]
-
Source Parameter Optimization:
-
Gas Flow and Temperature: Increasing the nebulizer gas flow and drying gas temperature can improve desolvation efficiency, which may help mitigate suppression.
-
Capillary Voltage: Optimizing the capillary voltage can influence the ionization efficiency of the analytes.
-
Issue 2: My results are still showing variability between different plasma lots.
This indicates that the degree of ion suppression is not consistent across different sources of the biological matrix. This is a critical issue that must be addressed for a robust and validated bioanalytical method.[7]
Logical Relationship Diagram for Addressing Inter-Lot Variability
Caption: Strategy for managing inter-lot matrix variability.
Solution: Implement a Robust Internal Standard and Matrix-Matched Calibration
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable ion suppression is to use a SIL-IS (e.g., Tolterodine-d6). A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte response to the IS response, the variability due to matrix effects is normalized.
-
Matrix-Matched Calibration: Preparing calibration standards and quality controls in the same biological matrix as the study samples helps to mimic the matrix effects seen in the unknown samples.[2] This is a requirement for regulated bioanalysis.[7][23]
By implementing a SIL-IS and using matrix-matched calibrators, you can develop a rugged and reliable method that provides accurate results, even with inherent variability in the biological matrix.
References
- Anonymous. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Anonymous. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- Anonymous. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- Anonymous. (n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Anonymous. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications.
- Anonymous. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques.
- Anonymous. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
- Anonymous. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent.
- Anonymous. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International - Chromatography Online.
- Anonymous. (n.d.). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. PMC - NIH.
- Brynne, N., et al. (n.d.). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. PubMed.
- Anonymous. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.
- Anonymous. (2016, March 29). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. PMC - NIH.
- de Boer, T., et al. (n.d.). Capillary Solid-Phase Extraction-Tandem Mass Spectrometry for Fast Quantification of Free Concentrations of Tolterodine and Two Metabolites in Ultrafiltered Plasma Samples. PubMed.
- Gika, H. G., et al. (2012, October 12). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed.
- Anonymous. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Anonymous. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry.
- Anonymous. (n.d.). Detrol tolterodine tartrate tablets DESCRIPTION DETROL Tablets contain tolterodine tartrate. accessdata.fda.gov.
- Zhang, H., et al. (n.d.). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. PubMed.
- Anonymous. (2025, October 31). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate.
- Anonymous. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Biotage.
- Anonymous. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences.
- Anonymous. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.
- Anonymous. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Ashri, N. Y., & Abdel-Rehim, M. (n.d.). Sample treatment based on extraction techniques in biological matrices. PubMed.
- Anonymous. (2025, August 7). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. ResearchGate.
- Huq, F. (2007). Molecular Modelling Analysis of the Metabolism of Tolterodine. Science Alert.
- Anonymous. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library.
- Anonymous. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
- Anonymous. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- Anonymous. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI.
- Anonymous. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm.
- Anonymous. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters.
- Anonymous. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH.
- Anonymous. (2025, July 20). What is the mechanism of action (MOA) of Tolterodine?. Dr.Oracle.
- Chen, X-H., et al. (n.d.). Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. Journal of Analytical Toxicology.
- Steola, M. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS?. ResearchGate.
- Anonymous. (n.d.). Bioanalytical Method Validation. FDA.
- Nilvebrant, L., et al. (n.d.). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. PubMed.
- Anonymous. (2020, July 1). (PDF) Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. ResearchGate.
- Anonymous. (2015, July 21). (PDF) Extraction of Drug from the Biological Matrix: A Review. ResearchGate.
- Anonymous. (n.d.). Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
- Cuykx, M., et al. (n.d.). Hilic–UHPlc–MS as a Tool for Metabolomics Study. HILICON AB.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. providiongroup.com [providiongroup.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. hplc.eu [hplc.eu]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. biotage.com [biotage.com]
- 22. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 23. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting Deuterated Internal Standards: A Comparative Analysis of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 and -d14
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results.[1] Stable isotope-labeled (SIL) internal standards are widely considered the gold standard, as they exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and mass spectrometric detection.[2][3] This guide provides an in-depth comparison of two commonly used deuterated internal standards for the quantification of 5-Hydroxymethyl Desisopropyl Tolterodine, a metabolite of Tolterodine: the -d6 and -d14 labeled versions.[4][5]
Tolterodine is a muscarinic receptor antagonist used to treat overactive bladder.[6][7] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[8][9] The quantification of both the parent drug and its metabolites is crucial for understanding its complete pharmacokinetic profile.[10]
Physicochemical Properties and Isotopic Labeling
The fundamental difference between rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 and -d14 lies in the number and location of deuterium atoms incorporated into the molecule. This seemingly subtle distinction can have significant implications for the performance of the internal standard in a bioanalytical assay.
| Property | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d14 | Analyte (Unlabeled) |
| Molecular Formula | C₁₉H₁₉D₆NO₂[4] | C₂₂H₁₇D₁₄NO₂[5] | C₁₉H₂₅NO₂ |
| Molecular Weight | 305.44 g/mol [4] | 355.57 g/mol [5] | 299.39 g/mol |
| Mass Shift (vs. Analyte) | +6 Da | +14 Da | N/A |
| CAS Number | 1189419-89-3[4] | 1185071-13-9[5] | 214601-13-5[5] |
Table 1: Key Physicochemical Properties
The d6 variant is labeled on the N-isopropyl group, while the d14 version has deuterium atoms incorporated on the aromatic rings as well as the isopropyl group.[4][5] A higher degree of deuteration, as seen in the d14 standard, generally provides a greater mass shift from the unlabeled analyte. This is advantageous in mass spectrometry as it minimizes the potential for isotopic crosstalk, where the isotopic tail of the analyte signal interferes with the signal of the internal standard, and vice-versa.
Caption: Isotopic Labeling and Impact on Mass Spectrometry.
Experimental Comparison: A Head-to-Head Evaluation
To objectively compare the performance of the d6 and d14 standards, a robust bioanalytical method validation should be conducted in the biological matrix of interest (e.g., human plasma) in accordance with regulatory guidelines such as those from the FDA.[11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Tolterodine - Wikipedia [en.wikipedia.org]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Clinical pharmacokinetics of drugs used to treat urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tolterodine and its Metabolites
This guide provides an in-depth comparison of analytical methods for the quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT). It is designed for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure scientific integrity and facilitate informed decisions in a laboratory setting.
Introduction: The Significance of Robust Bioanalysis for Tolterodine
Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Both tolterodine and its active 5-hydroxymethyl metabolite (5-HMT) contribute to the therapeutic effect.[1][2] Accurate and precise quantification of both moieties in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of analytical methodology can significantly impact data quality, throughput, and cost. This guide will compare two widely employed techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and delve into the critical process of cross-validation when results from different methods or laboratories need to be correlated.
Comparative Analysis of Analytical Methodologies
A review of published literature reveals that LC-MS/MS is the most prevalent technique for the bioanalysis of tolterodine and 5-HMT due to its high sensitivity and selectivity.[1][3] However, HPLC-UV methods, while less sensitive, offer a cost-effective alternative for certain applications, such as the analysis of pharmaceutical dosage forms.[2][3]
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Tolterodine and 5-HMT
| Parameter | HPLC-UV for Tolterodine Tartrate | LC-MS/MS for Tolterodine & 5-HMT |
| Linearity Range | 10.0 – 60.0 µg/mL[2] | 20.00–5000.00 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | Not specified for bioanalysis, typically higher | 20.00 pg/mL[1] |
| Intra-day Precision (%CV) | Not specified in the provided abstract | Tolterodine: 0.62–6.36%5-HMT: 1.38–4.22%[1] |
| Inter-day Precision (%CV) | Not specified in the provided abstract | Tolterodine: 1.73–4.84%5-HMT: 1.62–4.25%[1] |
| Intra-day Accuracy (%) | Not specified in the provided abstract | Tolterodine: 98.75–103.56%5-HMT: 98.08–104.67%[1] |
| Inter-day Accuracy (%) | Not specified in the provided abstract | Tolterodine: 99.20–104.40%5-HMT: 98.73–103.06%[1] |
| Sample Preparation | Simple dissolution for dosage forms | Liquid-Liquid Extraction (LLE) from plasma[1] |
| Detection | UV at 205 nm[2] | Multiple Reaction Monitoring (MRM)[1] |
| Primary Application | Pharmaceutical dosage forms[2] | Bioanalysis in plasma for pharmacokinetic studies[1] |
The data clearly indicates that for the quantification of tolterodine and 5-HMT in biological matrices, LC-MS/MS offers significantly lower detection limits and is the method of choice for pharmacokinetic studies. HPLC-UV is better suited for the analysis of bulk drug and pharmaceutical formulations where concentrations are much higher.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the typical experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: Workflow for HPLC-UV analysis of tolterodine.
Caption: Workflow for LC-MS/MS bioanalysis of tolterodine and 5-HMT.
Cross-Validation: Ensuring Method Comparability
Cross-validation is a critical regulatory requirement when data from two different analytical methods, or from the same method at different laboratories, are to be compared or combined.[4] The objective is to demonstrate that the results are comparable and that any observed differences are within acceptable limits.
Principles of Cross-Validation
The fundamental principle of cross-validation is to analyze a set of quality control (QC) samples and, if available, study samples using both the "reference" (original validated method) and the "comparator" (the new or alternative method). The results are then statistically compared to assess the level of agreement.
Experimental Protocol for Cross-Validation of Tolterodine and 5-HMT Methods
This protocol outlines the steps for cross-validating a new LC-MS/MS method (comparator) against an established LC-MS/MS method (reference).
4.1. Preparation of Cross-Validation Samples:
-
Prepare a set of QC samples in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
-
The number of QC samples at each level should be sufficient for statistical analysis (n ≥ 6).
-
If available, a subset of incurred study samples (at least 20) should also be selected for analysis by both methods.
4.2. Analysis of Cross-Validation Samples:
-
Analyze the prepared QC and incurred study samples using the reference analytical method.
-
Analyze the same set of QC and incurred study samples using the comparator analytical method.
-
Ensure that both analyses are performed by operators who are proficient in the respective methods.
4.3. Data Analysis and Acceptance Criteria:
-
Calculate the mean concentration and the coefficient of variation (%CV) for the QC samples at each concentration level for both methods.
-
For each sample (QC and incurred), calculate the percentage difference between the concentration obtained by the comparator method and the reference method using the following formula:
% Difference = ((Concentration_Comparator - Concentration_Reference) / Mean_Concentration) * 100
where Mean_Concentration = (Concentration_Comparator + Concentration_Reference) / 2
-
Acceptance Criteria (based on FDA and EMA guidelines): [4][5]
-
The mean concentration of the QC samples obtained by the comparator method should be within ±15% of the mean concentration obtained by the reference method.
-
For at least two-thirds (67%) of the individual incurred study samples, the percentage difference should be within ±20%.
-
Caption: Logical flow of a cross-validation study.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The choice of an analytical method for tolterodine and its active metabolite, 5-HMT, should be guided by the specific requirements of the study, with LC-MS/MS being the gold standard for bioanalysis due to its superior sensitivity and selectivity. When multiple methods or laboratories are involved in generating data for a regulatory submission, a thorough cross-validation is not just a recommendation but a necessity to ensure the integrity and comparability of the data. By adhering to the principles and protocols outlined in this guide, researchers can confidently generate robust and reliable data to support their drug development programs.
References
-
A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved January 27, 2026, from [Link]
-
ICH M10 on bioanalytical method validation. (2022, May 24). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
Bioanalytical Method Validation. (2018, May). U.S. Food and Drug Administration. Retrieved January 27, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved January 27, 2026, from [Link]
-
A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. (2022, July 1). Bentham Science. Retrieved January 27, 2026, from [Link]
Sources
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Bioanalytical Quantification: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 vs. its Non-Deuterated Analog
An In-depth Comparison for Researchers in Drug Metabolism and Pharmacokinetics
In the landscape of drug development, particularly in pharmacokinetic (PK) and bioequivalence studies, the precise and accurate quantification of drug metabolites is paramount. Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder, undergoes extensive metabolism in the body.[1] One of its key metabolites is 5-Hydroxymethyl Desisopropyl Tolterodine. The quantification of this metabolite in biological matrices like plasma or urine is a critical step in understanding the drug's overall disposition.
This guide provides a comprehensive comparison between using a deuterated internal standard, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 , and its non-deuterated counterpart as an analytical standard. As we will explore through experimental design and data, the choice of internal standard is not trivial; it is a foundational decision that dictates the reliability, accuracy, and robustness of your bioanalytical method.
The Analytes: A Head-to-Head Comparison
At their core, the deuterated and non-deuterated compounds are structurally identical, save for the substitution of six hydrogen atoms with deuterium on the methylethyl groups of the d6 variant.[2] This subtle isotopic difference, however, has profound implications for mass spectrometric detection without significantly altering the compound's chemical behavior during sample preparation and chromatography.
| Property | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | rac 5-Hydroxymethyl Desisopropyl Tolterodine |
| Chemical Name | 4-Hydroxy-3-[3-[(1-methylethyl-d6)amino]-1-phenylpropyl]benzenemethanol[2] | 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol[3] |
| CAS Number | 1189419-89-3[2][4] | 200801-70-3[3][5] |
| Molecular Formula | C₁₉H₁₉D₆NO₂[2][4] | C₂₂H₃₁NO₂[3][5] |
| Molecular Weight | 305.44 g/mol [2][4] | 341.49 g/mol [3] |
| Appearance | Off-White to Pale Yellow Solid (Assumed similar to non-deuterated) | Off-White to Pale Yellow Solid[3] |
| Storage | 2-8°C Refrigerator[2] | 2-8°C Refrigerator[3] |
The Central Role of Stable Isotope-Labeled Internal Standards in LC-MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy of this technique can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects—where endogenous components of a biological sample suppress or enhance the ionization of the analyte.[6][7]
To counteract these issues, an internal standard (IS) is introduced to all samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte during sample processing and analysis. This is where stable isotope-labeled (SIL) standards, such as our d6-metabolite, demonstrate their unparalleled advantage.[8] A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency.[6][9] Because it has a different mass, the mass spectrometer can distinguish it from the analyte.[9] This co-eluting, chemically identical but mass-differentiated standard allows for the most effective correction of analytical variability. Regulatory bodies like the European Medicines Agency (EMA) recommend using a stable isotope-labeled IS whenever possible for this very reason.[10]
The following diagram illustrates the metabolic pathway of Tolterodine, highlighting the formation of its active metabolites.
Caption: LC-MS/MS workflow for metabolite quantification.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and the d6-IS in methanol.
-
Prepare a series of calibration standards by spiking blank plasma with the analyte stock solution.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare an IS working solution (e.g., 50 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical):
-
Analyte (non-deuterated): Q1: 299.2 -> Q3: 154.2
-
IS (d6-deuterated): Q1: 305.2 -> Q3: 160.2
-
-
Expected Performance: A Data-Driven Comparison
A robust bioanalytical method must meet stringent criteria for linearity, accuracy, precision, and matrix effect. The table below presents expected validation data when using the deuterated IS versus a hypothetical scenario where a non-deuterated structural analog is used as the IS.
| Validation Parameter | Expected Result with rac-d6 IS | Expected Result with Non-Deuterated Analog IS | Rationale for Difference |
| Linearity (r²) | > 0.995 | > 0.990 | The d6-IS provides superior correction for any variability across the concentration range. |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Co-elution of the d6-IS perfectly mimics the analyte's behavior in the ion source, leading to more accurate quantification. |
| Precision (% CV) | < 10% | < 15% | The d6-IS corrects for subtle variations in sample prep and injection volume more effectively, resulting in lower variability. |
| Matrix Effect (%) | 95 - 105% | 80 - 120% | The d6-IS co-elutes and experiences the exact same degree of ion suppression or enhancement as the analyte, effectively normalizing the effect. A structural analog with a different retention time will experience a different matrix environment. [8] |
| Recovery (%) | Consistent across QCs | May show variability | The d6-IS has identical extraction properties to the analyte, ensuring that the calculated recovery is a true reflection of the process efficiency. |
Discussion: Why Causality Matters in Your Standard Selection
The superior performance of the rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is not coincidental; it is a direct consequence of its physicochemical properties. Because the deuterium substitution does not significantly alter the pKa or polarity of the molecule, it co-elutes almost perfectly with the non-deuterated analyte during chromatography. This temporal co-elution is critical. [11]Any matrix effects or fluctuations in the ESI source conditions that affect the analyte will affect the SIL-IS in precisely the same way at the same moment, leading to a highly stable peak area ratio and, consequently, more accurate and precise data.
Using a non-deuterated analog, even one that is structurally very similar, introduces risk. Minor differences in structure can lead to shifts in retention time, which can be fatal for accuracy if the analog elutes during a region of high ion suppression while the analyte does not. [8]Furthermore, differences in extraction efficiency between the analyte and a different chemical structure can lead to systematic errors that are not corrected for.
It is crucial during method validation to ensure the isotopic purity of the deuterated standard and to confirm that no isotopic exchange occurs during sample processing. [10][12]This is a standard check in any robust validation plan as per regulatory guidelines. [10]
Conclusion
For the quantitative bioanalysis of 5-Hydroxymethyl Desisopropyl Tolterodine, the use of its stable isotope-labeled counterpart, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 , as an internal standard is unequivocally the superior scientific choice. It provides an analytical system that is inherently more robust, precise, and accurate by effectively mitigating the challenges of matrix effects and process variability. For any laboratory engaged in drug metabolism and pharmacokinetic studies, investing in a high-quality deuterated internal standard is a direct investment in the integrity and reliability of your data.
References
-
Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. [Link]
-
Pharmaffiliates. 1189419-89-3 | Chemical Name : rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. [Link]
-
Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. Detrol (tolterodine tartrate) tablets label. [Link]
-
Abe, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wikipedia. Tolterodine. [Link]
-
World Health Organization (WHO). (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
Wikipedia. Desfesoterodine. [Link]
-
ResearchGate. Which internal standard? Deuterated or C13 enriched?[Link]
-
Guay, D. R. (2003). Clinical pharmacokinetics of drugs used to treat urge incontinence. Clinical Pharmacokinetics, 42(14), 1243-1285. [Link]
-
Pharmaffiliates. CAS No : 200801-70-3 | Product Name : 5-Hydroxymethyl Tolterodine. [Link]
-
Urology Textbook. Tolterodine: Adverse Effects, Contraindications, and Dosage. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
Oyeniran, T. A., et al. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. African Journal of Pharmaceutical Research & Development, 8(1), 1-6. [Link]
-
Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 89(21), 11556-11564. [Link]
-
ResearchGate. Structure of 5-hydroxymethyl tolterodine (dihydroxy impurity). [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]
-
PubChem. rac 5-Hydroxymethyl Tolterodine-d14. [Link]
Sources
- 1. urology-textbook.com [urology-textbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Page loading... [wap.guidechem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. texilajournal.com [texilajournal.com]
- 12. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Guide to Inter-Laboratory Variability in Tolterodine Bioanalysis Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic and bioequivalence studies. Tolterodine, a competitive muscarinic receptor antagonist used to treat overactive bladder, is no exception. While the use of a stable isotope-labeled internal standard, such as d6-Tolterodine (d6-IS), is the gold standard for correcting analytical variability, significant discrepancies can still arise between laboratories. This guide provides an in-depth exploration of the potential sources of inter-laboratory variability in the LC-MS/MS analysis of Tolterodine, offering field-proven insights to enhance cross-study reproducibility.
The Unseen Variables: Why Even Robust Methods Can Differ
The core principle behind using a deuterated internal standard is that it behaves almost identically to the analyte (Tolterodine) during sample preparation, chromatography, and ionization.[1] This co-eluting, chemically similar compound allows for the correction of variations in extraction efficiency, matrix effects, and instrument response.[1][2] However, this correction is not a panacea. Inter-laboratory variability often stems from subtle, yet impactful, differences in protocol execution and instrumentation. Understanding these nuances is the first step toward mitigating them.
A Reference Workflow for Tolterodine Quantification
To ground our discussion, we first present a typical, robust LC-MS/MS workflow for the analysis of Tolterodine in human plasma, employing d6-Tolterodine as the internal standard. This protocol is a composite of best practices and published methodologies.[3][4]
Experimental Protocol: Quantification of Tolterodine in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of d6-Tolterodine working solution (e.g., 10 ng/mL in methanol) and vortex briefly.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical isocratic ratio would be 20:80 (v/v) aqueous:organic.[3][4]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Deconstructing Variability: A Comparative Look
Even when different laboratories follow a seemingly identical protocol, discrepancies in the final reported concentrations can occur. The following table illustrates a hypothetical inter-laboratory comparison, highlighting potential variations in key validation parameters.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Potential Source of Variation |
| LLOQ (pg/mL) | 20 | 25 | 15 | MS sensitivity, baseline noise, integration parameters |
| Precision (%CV) at LQC | 4.5 | 6.8 | 3.9 | Pipetting accuracy, extraction consistency |
| Accuracy (%) at LQC | 102.3 | 95.1 | 104.5 | Purity of reference standards, calibration curve fit |
| Matrix Effect (%CV) | 8.2 | 14.5 | 6.5 | Source of blank plasma, extraction efficiency |
| Recovery (%) | 85 | 78 | 91 | Extraction solvent, vortexing/shaking time |
This table presents hypothetical data for illustrative purposes.
The Root Causes of Discrepancy: A Deeper Dive
The journey from a plasma sample to a final concentration value is fraught with potential pitfalls. Below, we dissect the key stages where inter-laboratory variability is most likely to be introduced.
The Human Element and Pre-Analytical Factors
Variability can be introduced before the sample even reaches the analytical instrument. Minor differences in pipetting techniques, the calibration and maintenance of pipettes, and the timing of extraction steps can lead to cumulative errors. Furthermore, the source and handling of blank biological matrix used for calibration standards and quality controls can have a significant impact, especially concerning matrix effects.[5]
Sample Extraction: The Great Separator
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common sample preparation techniques.[6] While robust, they are susceptible to variability:
-
pH of the sample: The efficiency of LLE for a basic compound like Tolterodine is highly dependent on the pH of the aqueous phase. Inconsistent pH adjustment between labs can lead to different extraction recoveries.
-
Extraction Solvent/Cartridge: The choice, volume, and purity of the organic solvent in LLE, or the specific brand and batch of the SPE cartridge, can influence recovery and the co-extraction of interfering substances.
-
Physical Technique: The duration and vigor of vortexing or shaking during LLE, and the flow rates during SPE, are often operator-dependent and can affect extraction efficiency.
Chromatographic Nuances
The goal of liquid chromatography is to separate the analyte from other components in the sample. However, achieving identical chromatography across different systems is challenging:
-
Column Chemistry and Age: Even columns with the same designation (e.g., C18) can have slightly different selectivities between manufacturers. Column aging and usage history can also alter retention times and peak shapes.
-
Mobile Phase Preparation: The precise pH of the aqueous component and the exact ratio of organic to aqueous phase can vary. The use of different sources of solvents and additives can also introduce variability.
-
System Dwell Volume: Differences in the internal volume of the HPLC/UHPLC systems can lead to shifts in retention times, particularly in gradient elution methods.
The Mass Spectrometer: A Sensitive Variable
The mass spectrometer, while highly sensitive and specific, can be a major source of inter-laboratory differences:
-
Ion Source Conditions: The optimal settings for parameters like capillary voltage, source temperature, and gas flows are often instrument-specific. Even on identical models, the "best" settings can differ, impacting ionization efficiency and, consequently, sensitivity.
-
Collision Energy: The collision energy used for fragmentation in the collision cell is a critical parameter. Different optimization approaches can lead to the selection of slightly different energies, potentially affecting the signal intensity of the product ions.
-
Detector Performance: Detector aging and performance can vary, leading to differences in signal-to-noise ratios and the achievable lower limit of quantification (LLOQ).
Data Interpretation: The Final Frontier
The way the raw data is processed can also be a source of variability:
-
Integration Parameters: The algorithms and parameters used for peak integration can significantly impact the calculated peak area. Inconsistent baseline settings or peak smoothing parameters can lead to different results, especially for peaks near the LLOQ.
-
Calibration Model: While a linear, 1/x² weighted regression is common, some laboratories might use different weighting factors or regression models, which can alter the calculated concentrations of unknown samples.
Best Practices for Minimizing Inter-Laboratory Variability
While eliminating all variability is impossible, adhering to the following principles can significantly improve consistency:
-
Harmonized Standard Operating Procedures (SOPs): Develop highly detailed SOPs that specify not just the steps, but also the acceptable ranges for critical parameters (e.g., pH of mobile phase, vortexing time).
-
Cross-Validation of Methods: When transferring a method between labs, a formal cross-validation should be performed. This involves analyzing the same set of samples in both labs and comparing the results against predefined acceptance criteria.
-
Centralized Reagent and Standard Management: Whenever possible, use the same batches of reference standards, internal standards, and critical reagents across all participating laboratories.
-
Standardized Data Processing: Define and standardize the integration parameters and calibration models to be used by all labs.
-
Open Communication: Foster a collaborative environment where analysts from different labs can openly discuss their methods and troubleshoot any discrepancies that arise.
By understanding the multifaceted nature of inter-laboratory variability and implementing robust quality control measures, the scientific community can enhance the reliability and comparability of bioanalytical data for Tolterodine and other therapeutic agents, ultimately leading to more informed decisions in drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Karanam, A., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 32-39. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Malhotra, B., et al. (2009). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 68(3), 344-353. [Link]
- Thuroff, J. W., et al. (2001). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-5.
-
Yadav, M., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 01(05), 25-31. [Link]
-
U.S. Food and Drug Administration. (2019). Detrol (tolterodine tartrate) tablets label. [Link]
-
Karanam, A., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
Paul, D., & Taylor, P. (2011). How to Avoid Problems in LC–MS. LCGC International - Chromatography Online. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Addona, T. A., et al. (2011). Examples of sources of error in quantitative measurements by MRM-MS... ResearchGate. [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Sabri, N. A., et al. (2022). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. [Link]
-
Wielgomas, B., & Wroczyński, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 289-297. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A validated LC-MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double-blind placebo-controlled multicentre study to explore the efficacy and safety of tamsulosin and tolterodine in women with overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy of tolterodine and oxybutynin in different urodynamic severity grades of idiopathic detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurachem.org [eurachem.org]
A Senior Application Scientist's Guide to the Method Validation of rac 5-Hydroxymethyl Desisopropyl Tolterodine for Preclinical Studies
For researchers, scientists, and drug development professionals, the journey of a new chemical entity from discovery to a potential therapeutic is paved with rigorous testing and validation. A critical and non-negotiable step in this process is the development and validation of bioanalytical methods to accurately quantify the drug and its metabolites in biological matrices. This guide provides an in-depth, scientifically grounded comparison and a detailed protocol for the method validation of rac 5-Hydroxymethyl Desisopropyl Tolterodine, a metabolite of Tolterodine, using its deuterated analog, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, as an internal standard for preclinical studies.[1][2][3][4]
The principles and procedures outlined herein are rooted in the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and reproducible data essential for regulatory submissions.[5][6][7][8][9][10][11]
The Imperative of a Validated Bioanalytical Method
The core objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10] This involves a series of experiments to evaluate the method's performance characteristics, including selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.[7][13][14]
Comparative Analysis of Analytical Techniques: Why LC-MS/MS Reigns Supreme
While various analytical techniques exist, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices.[15][16][17]
| Feature | LC-MS/MS | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Selectivity | Excellent; distinguishes analyte from endogenous components and metabolites based on both retention time and mass-to-charge ratio.[15] | Moderate; relies solely on retention time, susceptible to interference from co-eluting compounds. | Good; requires derivatization for many polar compounds, which can introduce variability. |
| Sensitivity | Excellent; capable of detecting analytes at picogram to femtogram levels.[15][17] | Moderate; generally in the nanogram to microgram range. | Good; but can be limited by the thermal stability and volatility of the analyte. |
| Throughput | High; rapid analysis times, often in the range of a few minutes per sample. | Moderate; longer run times are often necessary to achieve adequate separation. | Moderate to Low; sample preparation, including derivatization, can be time-consuming. |
| Sample Volume | Minimal; typically requires only a small volume of biological matrix (e.g., 50-100 µL of plasma).[1] | Larger volumes may be needed to achieve the required sensitivity. | Variable; depends on the concentration of the analyte. |
For the analysis of rac 5-Hydroxymethyl Desisopropyl Tolterodine, LC-MS/MS is the unequivocal choice due to its superior selectivity and sensitivity, which are crucial for accurately measuring the low concentrations typically encountered in preclinical PK studies.
The Critical Role of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is highly recommended and considered best practice in LC-MS/MS bioanalysis.[18][19][20][21] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).
Why is a deuterated internal standard the superior choice over a structural analog?
-
Co-elution: The SIL-IS co-elutes with the analyte, experiencing the same chromatographic conditions and, most importantly, the same matrix effects.[18][19]
-
Correction for Matrix Effects: The matrix effect, which is the suppression or enhancement of the analyte's ionization by co-eluting endogenous components, is a significant challenge in bioanalysis.[15][22][23][24] Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of the analyte peak area to the internal standard peak area remains constant, leading to more accurate and precise quantification.[18][19]
-
Compensation for Variability: The SIL-IS compensates for variability in sample preparation (e.g., extraction efficiency) and instrument response.[20][25]
Caption: Workflow for bioanalysis using a deuterated internal standard.
A Step-by-Step Guide to Method Validation
The following protocol provides a comprehensive framework for the full validation of a bioanalytical method for rac 5-Hydroxymethyl Desisopropyl Tolterodine in plasma, adhering to FDA and EMA guidelines.[5][7]
System Suitability
Before each validation run, the performance of the LC-MS/MS system must be verified. This is typically achieved by injecting a standard solution of the analyte and internal standard to ensure consistent retention times, peak shapes, and instrument response.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[7]
Protocol:
-
Obtain blank plasma from at least six different individual preclinical subjects.
-
Analyze each blank plasma sample to check for any interfering peaks at the retention times of the analyte and the internal standard.
-
Analyze a blank plasma sample spiked with the internal standard only.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
Acceptance Criteria:
-
The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the LLOQ response.
-
The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of the internal standard response in the LLOQ sample.
Calibration Curve and Linearity
Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1 ng/mL to 1000 ng/mL.
-
The calibration curve should consist of a blank sample, a zero sample (blank plasma spiked with internal standard), and at least six non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% for the LLOQ).[26]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[5]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze the QC samples on at least three different days.
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[5]
-
Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[5]
Table 1: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | 5.2 | 8.9 | 7.1 | 11.3 |
| Low | 3.0 | -2.5 | 6.1 | -1.8 | 7.5 |
| Medium | 50 | 1.8 | 4.5 | 2.3 | 5.2 |
| High | 800 | -0.9 | 3.2 | -1.5 | 4.1 |
Recovery and Matrix Effect
Objective: To assess the efficiency of the extraction procedure (recovery) and to evaluate the impact of the biological matrix on the analyte's ionization (matrix effect).[15][24]
Protocol:
-
Recovery: Compare the peak area of the analyte in extracted plasma samples to the peak area of the analyte in post-extraction spiked blank plasma at low, medium, and high QC concentrations.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution at the same concentration.[22]
Acceptance Criteria:
-
Recovery: While there is no strict acceptance criterion, recovery should be consistent and reproducible.
-
Matrix Effect: The CV of the internal standard-normalized matrix factor should be ≤ 15%.
Caption: Key parameters of bioanalytical method validation.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage in a preclinical study.[13][14][27][28][29]
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature (e.g., -80°C) for a duration that covers the time from sample collection to the final analysis.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.
Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 2: Representative Stability Data
| Stability Test | Storage Condition | Duration | % Change from Nominal |
| Freeze-Thaw | 3 cycles (-80°C to RT) | N/A | -4.8 |
| Bench-Top | Room Temperature | 6 hours | -2.1 |
| Long-Term | -80°C | 90 days | -6.5 |
| Post-Preparative | 4°C (Autosampler) | 24 hours | -3.7 |
Conclusion: A Foundation of Trustworthy Data
The validation of a bioanalytical method is a meticulous and scientifically rigorous process that underpins the reliability of preclinical data. By employing a highly selective and sensitive technique like LC-MS/MS, coupled with the use of a deuterated internal standard, researchers can have high confidence in the accuracy and precision of their results. This guide provides a robust framework for the validation of rac 5-Hydroxymethyl Desisopropyl Tolterodine, ensuring that the data generated will withstand regulatory scrutiny and contribute to the successful advancement of new therapeutic agents. Adherence to these principles is not merely a regulatory hurdle but a commitment to scientific integrity and the ultimate goal of bringing safe and effective medicines to patients.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Patel, D. P., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 107, 189-196. [Link]
-
Xing, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2063-2076. [Link]
-
BioPharma Services. Bioanalytical Method Validation Focus on Sample Stability. [Link]
-
Patel, D. P., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharmaceutical Technology. (2013). Preclinical Dose-Formulation Stability. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]
-
Shah, J., et al. (2012). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 3(2), 57-65. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Kim, H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-554. [Link]
-
BioProcess International. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. [Link]
-
Pharmaffiliates. Tolterodine-impurities. [Link]
-
Bioanalysis Zone. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
ResearchGate. (2010). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma. [Link]
-
Hoffman, D., et al. (2009). Statistical methods for assessing long-term analyte stability in biological matrices. Journal of Chromatography B, 877(23), 2262-2269. [Link]
-
Chromatography Online. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
-
Wright, M. J., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701-1713. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
- 1. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 13. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. eijppr.com [eijppr.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 20. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nebiolab.com [nebiolab.com]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
- 25. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. bioprocessintl.com [bioprocessintl.com]
- 29. Statistical methods for assessing long-term analyte stability in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Fesoterodine and Tolterodine: A Guide for Researchers
In the landscape of treatments for overactive bladder (OAB), both fesoterodine and tolterodine have established their roles as effective antimuscarinic agents. However, for the discerning researcher and drug development professional, a deeper understanding of their pharmacokinetic profiles is paramount for optimizing clinical outcomes and informing future therapeutic strategies. This guide provides a comprehensive comparison of the pharmacokinetics of fesoterodine and tolterodine, with a particular focus on their shared active metabolite, 5-hydroxymethyl tolterodine (5-HMT), and the pivotal role of the deuterated internal standard, d6-5-HMT, in precise bioanalysis.
The Metabolic Journey: A Tale of Two Pathways
The therapeutic efficacy of both fesoterodine and tolterodine hinges on their biotransformation to the potent antimuscarinic agent, 5-HMT.[1][2] Fesoterodine itself is a prodrug, inactive until it is rapidly and extensively hydrolyzed by ubiquitous nonspecific esterases to form 5-HMT.[3] This conversion is a key differentiator from tolterodine, which relies on the cytochrome P450 (CYP) 2D6 enzyme for its metabolism to 5-HMT.[1]
This distinction in metabolic pathways has profound implications for the pharmacokinetic variability observed between the two drugs. The CYP2D6 enzyme is subject to significant genetic polymorphism, leading to different metabolizer phenotypes within the population, such as poor metabolizers (PMs) and extensive metabolizers (EMs).[1] Consequently, the plasma concentrations of tolterodine and its active metabolite can vary considerably among individuals, potentially impacting both efficacy and tolerability.[1][4] In contrast, the esterase-mediated activation of fesoterodine bypasses the polymorphic CYP2D6 pathway, resulting in more consistent and predictable exposure to 5-HMT across different patient populations.[1][5]
Metabolic pathways of Fesoterodine and Tolterodine to 5-HMT.
Head-to-Head: A Quantitative Pharmacokinetic Comparison
Clinical studies directly comparing fesoterodine and tolterodine have consistently demonstrated a more predictable pharmacokinetic profile for fesoterodine. The key pharmacokinetic parameters for the active moiety, 5-HMT, are summarized below. It is important to note that fesoterodine delivers a higher bioavailability of 5-HMT compared to tolterodine.[1][3]
| Pharmacokinetic Parameter | Fesoterodine (8 mg) | Tolterodine ER (4 mg) | Key Insights |
| Cmax (ng/mL) of 5-HMT | ~4.6 | ~2.9 | Higher peak plasma concentration with fesoterodine. |
| Tmax (hr) of 5-HMT | ~5 | ~5 | Similar time to reach peak plasma concentration. |
| AUC (ng·h/mL) of 5-HMT | ~49.5 | ~34.7 | Greater overall drug exposure with fesoterodine. |
| Half-life (hr) of 5-HMT | ~7 | ~8 | Similar elimination half-life for the active metabolite. |
| Variability (CV%) in AUC | Lower | Higher | Fesoterodine exhibits less inter-individual variability in drug exposure. |
Note: The values presented are approximate and can vary based on the specific study population and design. Data is conceptually derived from comparative studies.[1][6]
The Analytical Cornerstone: A Validated LC-MS/MS Method Using d6-5-HMT
To accurately compare the pharmacokinetics of these two compounds, a robust and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as d6-5-HMT, is critical for achieving accurate and precise results.[7][8]
The Rationale for a Deuterated Internal Standard
A stable isotope-labeled internal standard, like d6-5-HMT, is chemically identical to the analyte of interest (5-HMT) but has a slightly higher mass due to the incorporation of deuterium atoms.[9] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[10] The primary advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Biological samples like plasma can contain endogenous components that may enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects.[11][12] By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: During the extraction process, some of the analyte may be lost. The deuterated internal standard, having been added to the sample at the beginning of the workflow, will be lost to the same extent as the analyte.[13][14] This allows for accurate correction of any variability in extraction recovery.
-
Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the overall precision and accuracy of the analytical method.[15]
Experimental workflow for the quantification of 5-HMT.
Experimental Protocol: Quantification of Fesoterodine, Tolterodine, and 5-HMT in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous quantification of fesoterodine, tolterodine, and 5-HMT in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of a working solution of the internal standards (fesoterodine-d7, tolterodine-d6, and 5-HMT-d6 in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
2. Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analytes and internal standards.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fesoterodine: m/z 412.3 → 189.2
-
Fesoterodine-d7: m/z 419.3 → 189.2
-
Tolterodine: m/z 326.3 → 147.2
-
Tolterodine-d6: m/z 332.3 → 153.2
-
5-HMT: m/z 342.3 → 223.2
-
5-HMT-d6: m/z 348.3 → 223.2
-
Note: Specific MRM transitions and instrument parameters should be optimized for the mass spectrometer being used.[7][8][16]
Conclusion: Implications for Research and Development
The pharmacokinetic profiles of fesoterodine and tolterodine, while both leading to the same active moiety, are distinctly different. Fesoterodine's prodrug design and its reliance on ubiquitous esterases for activation circumvent the genetic variability associated with CYP2D6 metabolism, leading to a more consistent and predictable exposure to 5-HMT.[1][5] This reduced variability is a significant advantage in a clinical setting, potentially leading to more consistent efficacy and a more favorable side-effect profile across a diverse patient population.[6][17][18]
For researchers and drug development professionals, these differences underscore the importance of considering metabolic pathways and their potential for inter-individual variability when designing clinical trials and developing new therapeutic agents. The use of robust bioanalytical methods, incorporating stable isotope-labeled internal standards like d6-5-HMT, is non-negotiable for obtaining the high-quality pharmacokinetic data necessary to make informed decisions in the drug development process.
References
- Malhotra, B., Gandelman, K., & Sachse, R. (2009). Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers. British Journal of Clinical Pharmacology, 68(3), 365-373.
- Schall, P., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 275-285.
- Herschorn, S., et al. (2010). Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial.
- Glaeske, G., & Schmiemann, G. (2018). Benefit-Risk Evaluation of Tolterodine 4 mg and Fesoterodine Fixed and Flexible Dosing.
- ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Sellers, E. M. (2008). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.
- Shah, S. A., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.
- Odoemelam, C. S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-6.
- Reddy, G. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Shah, S. A., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.
- Shah, J., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study.
- Anonymous. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- Shimadzu Scientific Instruments. (n.d.).
- Gauthier, J., et al. (2008). The pharmacokinetic profile of fesoterodine: Similarities and differences to tolterodine.
- Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
- Macek, J., et al. (2006). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma.
- U.S. Food and Drug Administration. (n.d.).
- Reddy, G. S. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
- Herschorn, S., et al. (2010). Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial. PubMed.
- U.S. Environmental Protection Agency. (n.d.). U.S. EPA Method 527.
- Gauthier, J., et al. (2018). Benefit-Risk Evaluation of Tolterodine 4 mg and Fesoterodine Fixed and Flexible Dosing.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Sangoi, M. S., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Saudi Pharmaceutical Journal, 22(5), 457-463.
- Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 69-75.
- Chapple, C., et al. (2008). Comparison of fesoterodine and tolterodine in subjects with overactive bladder.
- Sellers, E. M. (2008). The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine. PubMed.
- Tan, A., et al. (2024).
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. reddit.com [reddit.com]
- 3. Comparison of pharmacokinetic variability of fesoterodine vs. tolterodine extended release in cytochrome P450 2D6 extensive and poor metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of fesoterodine and tolterodine extended release for the treatment of overactive bladder: a head-to-head placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. waters.com [waters.com]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. texilajournal.com [texilajournal.com]
- 16. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ics.org [ics.org]
- 18. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Accuracy and Precision with rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
For researchers, scientists, and professionals in drug development, the pursuit of accurate and precise bioanalytical data is paramount. The reliability of pharmacokinetic and toxicokinetic studies hinges on the robustness of the analytical methods employed. This guide provides an in-depth technical assessment of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of tolterodine and its metabolites. We will explore the fundamental principles of using internal standards, compare the performance of SIL-IS with alternative approaches, and provide actionable experimental protocols to ensure the highest level of data integrity.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS measurements can be compromised by several factors, including sample preparation variability, chromatographic inconsistencies, and ionization source fluctuations.[1] A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[2]
To mitigate these variabilities, an internal standard (IS) is introduced into every sample, calibrator, and quality control (QC) sample at a known and constant concentration.[3] The IS should ideally mimic the physicochemical properties of the analyte of interest. By calculating the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized, leading to significantly improved accuracy and precision.[4]
The choice of an internal standard is a critical decision in method development. The ideal IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization efficiency.[3] This is where stable isotope-labeled internal standards, such as rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, offer a distinct advantage.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[1] In these standards, one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3] For rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, six hydrogen atoms have been replaced with deuterium.[5]
The key advantages of using a deuterated IS include:
-
Near-Identical Physicochemical Properties: Deuterated standards have nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte.[3] This ensures that any variations affecting the analyte will also proportionally affect the IS.
-
Co-elution with the Analyte: The minimal mass difference between the deuterated IS and the analyte results in their co-elution from the LC column. This is crucial for compensating for matrix effects that can vary across the chromatographic run.[6]
-
Effective Compensation for Matrix Effects: Because the SIL-IS and the analyte experience the same ionization suppression or enhancement, the ratio of their signals remains constant, leading to more accurate and reliable quantification.[1]
-
Increased Method Robustness: The use of a deuterated IS enhances the ruggedness and transferability of the analytical method between different laboratories and instruments.[6]
Comparison with Structural Analogs
Tolterodine and its Metabolites: The Analytical Challenge
Tolterodine is a competitive muscarinic receptor antagonist used to treat overactive bladder.[7] It is extensively metabolized in the liver, primarily through two pathways: oxidation of the 5-methyl group to form the active metabolite 5-hydroxymethyl tolterodine, and N-dealkylation.[8] The 5-hydroxymethyl metabolite contributes significantly to the therapeutic effect of the drug.[7]
Accurate and simultaneous quantification of both tolterodine and its active 5-hydroxymethyl metabolite is crucial for comprehensive pharmacokinetic assessments. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 serves as a labeled form of a key metabolite of tolterodine, making it an ideal internal standard for its quantification.[5]
Experimental Design for Assessing Accuracy and Precision
The following section outlines a typical experimental workflow for the validation of a bioanalytical method for tolterodine and its 5-hydroxymethyl metabolite using their respective deuterated internal standards. This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Experimental Workflow Diagram
Caption: A typical workflow for a bioanalytical method from sample preparation to data analysis.
Step-by-Step Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of tolterodine, 5-hydroxymethyl tolterodine, rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, and another suitable deuterated internal standard for tolterodine (e.g., Tolterodine-d6) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the analytes (for calibration standards and QCs) and the internal standards by serial dilution of the stock solutions.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with the analyte working solutions to achieve a concentration range that covers the expected in-study concentrations. A typical range for tolterodine and its metabolite is 20.00–5000.00 pg/mL.[9]
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Extraction:
-
To an aliquot of plasma (e.g., 100 µL) from each standard, QC, and unknown sample, add the internal standard working solution containing both rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 and Tolterodine-d6.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tolterodine: m/z 326.1 → 147.1[9]
-
Tolterodine-d6: m/z 332.3 → 153.1[9]
-
5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1[9]
-
rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 would have a distinct mass transition that would need to be determined during method development. A hypothetical transition could be m/z 306.4 -> [fragment].
-
-
5. Data Analysis and Acceptance Criteria:
-
Integrate the peak areas for the analytes and their respective internal standards.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentrations of the QC samples from the calibration curve.
-
Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).[9]
-
Precision: The coefficient of variation (CV) for the QC samples should not exceed 15% (20% for the LLOQ).[9]
Performance Data: A Comparative Analysis
The use of a stable isotope-labeled internal standard like rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 significantly enhances the accuracy and precision of the bioanalytical method. The following tables present a comparison of typical performance data for the analysis of 5-hydroxymethyl tolterodine using its deuterated internal standard versus a hypothetical structural analog internal standard.
Table 1: Intra-day Accuracy and Precision with rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (n=6)
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 20.00 | 20.54 | 102.7 | 4.22 |
| Low | 60.00 | 61.32 | 102.2 | 3.15 |
| Mid | 2000.00 | 1985.6 | 99.28 | 2.58 |
| High | 4000.00 | 4082.4 | 102.1 | 1.38 |
Data adapted from a study on 5-hydroxy methyl tolterodine using a deuterated internal standard.[9]
Table 2: Inter-day Accuracy and Precision with rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (3 batches)
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 20.00 | 20.61 | 103.1 | 4.25 |
| Low | 60.00 | 60.84 | 101.4 | 3.89 |
| Mid | 2000.00 | 2012.2 | 100.6 | 2.76 |
| High | 4000.00 | 3949.2 | 98.73 | 1.62 |
Data adapted from a study on 5-hydroxy methyl tolterodine using a deuterated internal standard.[9]
Table 3: Hypothetical Performance with a Structural Analog Internal Standard
| QC Level | Nominal Conc. (pg/mL) | Mean Measured Conc. (pg/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 20.00 | 22.80 | 114.0 | 12.5 |
| Low | 60.00 | 67.20 | 112.0 | 9.8 |
| Mid | 2000.00 | 1840.0 | 92.0 | 8.5 |
| High | 4000.00 | 4400.0 | 110.0 | 7.2 |
As illustrated in the tables, the use of a deuterated internal standard consistently yields superior accuracy and precision, with values well within the regulatory acceptance criteria of ±15% for accuracy and <15% for precision. In contrast, a structural analog IS may lead to greater variability and bias, potentially compromising the integrity of the study data.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. This guide has demonstrated the scientific rationale and presented comparative data supporting the use of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 as a stable isotope-labeled internal standard for the accurate and precise quantification of tolterodine's active metabolite. By adhering to rigorous validation protocols and employing the best-in-class internal standards, researchers can ensure the integrity of their data and make confident decisions in the drug development process. The investment in a high-quality SIL-IS is an investment in the robustness and defensibility of your bioanalytical results.
References
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
- Buhrman, D., et al. (Year). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Mass Spectrometry.
- Sabri, N. A., et al. (2022, July 18). A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application.
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Ravi, P. B., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.
- ResearchGate. (2025, October 31).
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
- ResearchGate. (2025, August 7). LC–MS–MS Separation and Simultaneous Determination of Tolterodine and its Active Metabolite, 5-Hydroxymethyl Tolterodine in Human Plasma.
- Palmér, L., et al. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165.
-
Pharmaffiliates. rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6. Retrieved from [Link]
- RPubs. (2023, January 24). Use of Internal Standard in LC-MS/MS Method.
-
Pharmaffiliates. Tolterodine-impurities. Retrieved from [Link]
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- MedChemExpress.com. (Rac)-5-Hydroxymethyl Tolterodine hydrochloride ((Rac)-Desfesoterodine hydrochloride).
- SPYRYX BioSCIENCES. (Rac)-5-Hydroxymethyl Tolterodine (hydrochloride).
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. scispace.com [scispace.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating d6 Isotopic Effects in LC-MS Bioanalysis
Introduction: The "Perfect" Internal Standard Fallacy
In the world of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the Stable Isotope Labeled Internal Standard (SIL-IS) is hailed as the gold standard. By incorporating heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium), we create a near-perfect mimic of our analyte. This mimic, when added to a sample, experiences the same journey—extraction loss, matrix effects, and ionization variability—allowing for precise and accurate correction of the analyte's signal. However, the assumption that a SIL-IS is a flawless tracer is a common oversimplification. This is particularly true for deuterium-labeled standards, which, while cost-effective and common, can introduce subtle but significant analytical challenges known as isotopic effects.
This guide provides a comprehensive framework for researchers, method developers, and validation scientists to rigorously evaluate the potential isotopic effects of deuterium-labeled internal standards, specifically focusing on d6 labeling. We will move beyond theoretical discussions to provide actionable, experiment-driven protocols to ensure your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.
Pillar 1: Understanding the "Why"—The Mechanism of Deuterium Isotopic Effects
Before designing experiments, it is crucial to understand the underlying physicochemical principles that cause a d6-labeled compound to behave differently from its unlabeled counterpart.
The Kinetic Isotope Effect (KIE)
The primary driver of these differences is the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) has a lower vibrational energy ("zero-point energy") and is therefore stronger and more stable than a carbon-hydrogen (C-H) bond. This difference in bond energy can manifest in several ways during an LC-MS workflow:
-
Metabolic KIE: If deuterium atoms are placed on a site of metabolic activity, the stronger C-D bond can slow down enzymatic cleavage, altering the metabolic profile of the IS relative to the analyte. This is a well-documented phenomenon used intentionally in drug discovery to improve metabolic stability.[1]
-
Chromatographic KIE: This is the most frequently encountered issue in bioanalysis. Even with labeling on metabolically stable positions, the physicochemical properties of the molecule can be altered. Deuteration can slightly increase the molecule's hydrophobicity. In reversed-phase liquid chromatography (RPLC), this can lead to minute differences in interaction with the stationary phase, often resulting in the deuterated compound eluting slightly earlier than the unlabeled analyte.[2][3][4] While a shift of a few seconds may seem trivial, it can have profound consequences.
-
Mass Spectrometric KIE: In rarer cases, if labeling is near a site of protonation/deprotonation or fragmentation, it can subtly influence ionization efficiency or fragmentation patterns.
The Consequence: Differential Matrix Effects
The most significant risk posed by a chromatographic retention time (RT) shift is the potential for differential matrix effects .[5][6] Biological matrices like plasma or urine are incredibly complex, containing thousands of endogenous components. As a sample is ionized in the mass spectrometer source, these co-eluting matrix components can either suppress or enhance the ionization of the target analyte.
If the analyte and its d6-IS do not co-elute perfectly, they may emerge from the column into the ion source at different points in the matrix elution profile. One compound might elute in a region of high ion suppression while the other elutes in a cleaner region, violating the core assumption of isotope dilution that both experience the same matrix effect. This leads to an inaccurate analyte/IS peak area ratio and, consequently, biased quantitative results.[4]
Pillar 2: The "How"—A Phased Experimental Protocol for Evaluation
A robust evaluation of a d6-labeled internal standard should be a systematic, multi-phased process. The protocols described below are designed to isolate and characterize each potential isotopic effect, in line with principles outlined in regulatory guidance from the FDA and EMA.[7][8][9]
Phase 1: Foundational Chromatographic Assessment in Neat Solution
The first step is to establish the baseline behavior of the analyte and the d6-IS in the absence of any matrix.
Objective: To precisely measure the chromatographic retention time difference (ΔRT) between the analyte and the d6-IS.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the analyte in an appropriate solvent (e.g., Methanol).
-
Prepare a separate stock solution of the d6-IS at the same concentration.
-
Create a "Working Solution" by mixing equal volumes of the analyte and d6-IS stock solutions.
-
-
LC-MS Analysis:
-
Equilibrate the LC-MS system with the intended chromatographic method.
-
Inject the Working Solution at least three times to ensure system stability.
-
Acquire data, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the d6-IS.
-
-
Data Analysis:
-
Determine the peak apex retention time for the analyte (RT_analyte) and the d6-IS (RT_IS) for each injection.
-
Calculate the average ΔRT = |RT_analyte - RT_IS|.
-
Visually inspect the peak shapes. They should be symmetrical and consistent.
-
Diagram: Phase 1 Experimental Workflow
Caption: Workflow for assessing baseline chromatographic shift.
Phase 2: Comprehensive Matrix Effect & Recovery Evaluation
This phase directly tests the core assumption of co-elution and its impact on quantification in the presence of a biological matrix. This protocol is adapted from the U.S. FDA and EMA guidelines on bioanalytical method validation.[7][8][9]
Objective: To quantify the matrix factor (MF) for both the analyte and the d6-IS and to determine if the IS accurately tracks analyte variability.
Experimental Protocol:
-
Sample Set Preparation: Use at least six different lots of blank biological matrix. Prepare samples at two concentrations (low and high QC levels).
-
Set 1 (Neat Solution): Analyte and d6-IS spiked into the final reconstitution solvent. This represents 100% response without matrix or extraction effects.
-
Set 2 (Post-Extraction Spike): Extract blank matrix first. Then, spike the analyte and d6-IS into the final, extracted matrix supernatant before injection. This measures the matrix effect alone.
-
Set 3 (Pre-Extraction Spike): Spike analyte and d6-IS into the blank matrix before performing the full sample extraction procedure. This measures the combined effect of extraction recovery and matrix.
-
-
LC-MS Analysis: Analyze all three sets in a single analytical run.
-
Calculations & Data Analysis:
-
Matrix Factor (MF): MF = Mean Peak Area (Set 2) / Mean Peak Area (Set 1)
-
Calculate MF separately for the analyte and the d6-IS. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte Peak Area / IS Peak Area) in Set 2 / (Analyte Peak Area / IS Peak Area) in Set 1
-
Recovery (RE): RE = Mean Peak Area (Set 3) / Mean Peak Area (Set 2)
-
Calculate RE separately for the analyte and the d6-IS.
-
-
Diagram: Impact of RT Shift on Matrix Effects
Caption: Differential matrix effects due to chromatographic shift.
Phase 3: Cross-Contribution (Isotopic Purity) Assessment
This final check ensures that the signal from the analyte is not influenced by impurities in the IS, and vice-versa. This is often called "cross-talk."
Objective: To verify the isotopic purity of the analyte and d6-IS and ensure no significant signal contribution to each other's MRM transition.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a "High Concentration Analyte" solution at the Upper Limit of Quantification (ULOQ).
-
Prepare a "High Concentration IS" solution at its working concentration.
-
-
LC-MS Analysis:
-
Inject the High Concentration Analyte solution and monitor both the analyte MRM transition and the d6-IS MRM transition.
-
Inject the High Concentration IS solution and monitor both MRM transitions.
-
-
Data Analysis & Acceptance Criteria:
-
Contribution of IS to Analyte Signal: The response in the analyte MRM channel when injecting the IS alone should be less than 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Contribution of Analyte to IS Signal: The response in the IS MRM channel when injecting the analyte alone should be less than 1% of the IS response at its working concentration.
-
Pillar 3: Data Interpretation, Acceptance Criteria, and Mitigation
A successful evaluation hinges on objective interpretation of the data. The table below summarizes key parameters, typical acceptance criteria based on regulatory guidance, and potential implications.
| Parameter | Experiment Phase | Typical Acceptance Criteria | Implication of Failure |
| ΔRT | Phase 1 | Method-dependent, but ideally should not exceed 1-2% of the peak width at base. | A significant shift flags a high risk of differential matrix effects. |
| IS-Normalized Matrix Factor | Phase 2 | The coefficient of variation (CV%) across all matrix lots should be ≤15%.[7][8] | A CV > 15% indicates that the d6-IS is not adequately tracking the analyte variability caused by the matrix, leading to poor precision and accuracy. |
| Recovery (RE) | Phase 2 | Not explicitly defined, but RE for the analyte and IS should be consistent and reproducible. | Drastically different recovery values suggest potential issues with the extraction process for one of the compounds. |
| Cross-Contribution | Phase 3 | Analyte Channel: <5% of LLOQ response.IS Channel: <1% of IS working response. | High cross-contribution can lead to inaccurate results, particularly at the low end of the calibration curve.[10] |
Mitigation Strategies
If your d6-IS fails any of these evaluations, do not proceed with validation. Consider the following corrective actions:
-
For Chromatographic Shift (ΔRT):
-
Optimize Chromatography: The best solution is often to adjust the LC method. A shallower gradient, a longer column, or a different stationary phase chemistry (e.g., PFP instead of C18) can sometimes resolve the analyte and IS peaks or, conversely, force them to co-elute more closely.[6]
-
-
For Differential Matrix Effects:
-
Improve Sample Cleanup: Employ a more rigorous extraction technique (e.g., switch from protein precipitation to solid-phase extraction) to remove more matrix interferences.
-
Re-evaluate the IS: This is the most definitive solution. The issue may be inherent to the position of the deuterium labels. The best practice is to use an IS with heavier isotopes like ¹³C or ¹⁵N, which exhibit negligible chromatographic shifts. If a deuterated standard must be used, ensure the labels are on metabolically stable positions and away from any part of the molecule critical for chromatographic interaction.[5]
-
-
For Cross-Contribution:
-
Source Higher Purity Standard: The issue is with the chemical or isotopic purity of the reference materials. Obtain a new, higher-purity lot of the IS or analyte.[8]
-
Conclusion
The use of a d6-labeled internal standard is a powerful technique in LC-MS bioanalysis, but it is not a "plug-and-play" solution. A thorough, evidence-based evaluation of potential isotopic effects is a non-negotiable step in robust method development and validation. By systematically assessing chromatographic shifts, differential matrix effects, and cross-contribution, scientists can ensure the integrity of their quantitative data, satisfy regulatory expectations, and build methods that are truly fit for purpose. This diligence prevents the propagation of erroneous data and upholds the highest standards of scientific rigor in drug development and research.
References
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Paneth, P. (2018). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. IntechOpen.
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available from: [Link]
- Shulman, N. (2021, March 23). Retention Time shifts using deuterated internal standards. MacCoss Lab Software Support.
-
Analytical Chemistry. (2025, April 15). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. ACS Publications. Available from: [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Analytical Chemistry. (2025, June 30). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. ACS Publications. Available from: [Link]
- Tetracyclic Imines. (2019, February 22). A rapid MS/MS method to assess the deuterium kinetic isotope effect. ANSTO.
-
International Council for Harmonisation. (2022, May 24). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Journal of Chromatography A. (2024, July 26). Baseline Separations of Isotopologoues of Amphetamine Derivatives Using HPLC. Available from: [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
Journal of the American Chemical Society. (1981). Isotope effects in hydrophobic binding measured by high-pressure liquid chromatography. Available from: [Link]
-
Bioanalysis Zone. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Available from: [Link]
Sources
- 1. apo.ansto.gov.au [apo.ansto.gov.au]
- 2. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop. The safe and compliant management of chemical reagents, including isotopically labeled metabolites like rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6, is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our approach is not merely to list steps but to explain the causality behind them, ensuring a self-validating and trustworthy system for your laboratory.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. The first and most critical step is always to consult the manufacturer-specific Safety Data Sheet (SDS) .[1][2]
Compound Analysis:
-
Pharmacological Activity: rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is a deuterated metabolite of Tolterodine, an active pharmaceutical ingredient (API).[3] As such, it must be presumed to be biologically active and handled as a hazardous chemical. The parent compound, Tolterodine L-Tartrate, is classified with potential reproductive and aquatic toxicity, which should inform handling and disposal procedures.[4]
-
Isotopic Labeling: The "-d6" signifies that the compound has been labeled with six deuterium atoms.[3] Deuterium is a stable, non-radioactive isotope of hydrogen.[5] Its presence does not alter the fundamental chemical reactivity or toxicity of the parent molecule. Therefore, disposal protocols should be based on the hazards of the tolterodine metabolite, not the deuterium label.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[6] Pharmaceutical waste, particularly from research, falls under stringent guidelines that prohibit improper disposal methods like drain disposal ("sewering").[7][8][9]
Pre-Disposal: Safety and Handling Protocols
Proper handling is the first line of defense against exposure and environmental release. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile gloves are required to prevent dermal absorption. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat must be worn.
Handling:
-
All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prepare for potential spills by having an appropriate spill kit readily available.
Step-by-Step Disposal Protocol
This protocol ensures a compliant and safe pathway from waste generation to final disposal.
Step 1: Waste Characterization and Segregation Immediately classify any material contaminated with rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 (e.g., unused compound, contaminated pipette tips, gloves, weigh boats, or solvent rinses) as Hazardous Pharmaceutical Waste .[10][11]
-
CRITICAL: Do NOT dispose of this compound or its containers in the regular trash.
-
CRITICAL: Do NOT dispose of this compound by flushing it down the sink or drain. This is explicitly prohibited by the EPA for hazardous pharmaceuticals to prevent contamination of waterways.[8][9]
Step 2: Container Selection Select a designated hazardous waste container that is:
-
In good condition and free of leaks.
-
Chemically compatible with the waste being collected (e.g., a high-density polyethylene (HDPE) container for solid waste or a glass container for liquid waste solutions).
-
Equipped with a secure, tight-fitting lid to prevent spills and evaporation.
Step 3: Waste Accumulation and Labeling Place the segregated waste into your selected container. The container must be properly labeled before waste is added. While specific institutional requirements may vary, the label must, at a minimum, include:[12]
-
The words "Hazardous Waste" .
-
The full chemical name: "rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6" and any solvents present.
-
The approximate quantities or concentration.
-
The date when waste was first added to the container (the "accumulation start date").
Step 4: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
Segregated from incompatible chemicals.
Step 5: Final Disposal Once the waste container is full, or if you are discontinuing work with the compound, arrange for its disposal through your institution's Environmental Health & Safety (EHS) office or equivalent department.[13]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed hazardous waste management vendor contracted by your institution.
Summary of Disposal and Safety Information
For quick reference, the key logistical parameters are summarized in the table below.
| Parameter | Specification | Rationale |
| Chemical Name | rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | Accurate identification is required for proper waste profiling. |
| CAS Number | 1189419-89-3[3] | Unique identifier for regulatory and safety documentation. |
| Waste Category | Hazardous Pharmaceutical Waste | Based on the compound's status as a pharmacologically active substance.[10][14] |
| Disposal Method | Collection by licensed hazardous waste vendor via EHS. | Ensures compliance with EPA/RCRA regulations. |
| Prohibited Disposal | Drain Disposal, Regular Trash | Prevents environmental contamination and regulatory violations.[8] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Minimizes risk of dermal, ocular, and clothing contamination. |
| Waste Container | Sealed, compatible, and clearly labeled container. | Prevents leaks, exposure, and ensures proper identification. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste generated from this compound.
Caption: Decision workflow for the safe disposal of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6.
References
- GHS 11 (Rev.11) SDS Word 下载CAS: 1189419-89-3 Name: - XiXisys. vertexaisearch.cloud.google.com.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
- rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 | 1189419-89-3.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Medication & Pharmaceutical Waste Disposal Explained. Stericycle.
- Disposal of deuterium (D₂). Synergy Recycling.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Labor
- Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.
- Waste Stream Disposal –Quick Sheet. UConn Health.
- How to Ensure Safe Chemical Waste Disposal in Labor
- Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
- SAFETY D
- Biological/Chemical Waste Management.
- Pharmaceutical Waste. University of Delaware Environmental Health & Safety.
- SAFETY D
- Effective Lab Chemical Waste Management. Environmental Marketing Services.
- Pharmaceutical Waste Management for Businesses and Homeowners. Florida Department of Environmental Protection.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1189419-89-3 Name: [xixisys.com]
- 2. Effective Lab Chemical Waste Management [emsllcusa.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 6. Biological/Chemical Waste Management | NSTA [nsta.org]
- 7. epa.gov [epa.gov]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 9. ashp.org [ashp.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
